Thalidomide-PEG3-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDWKEFNXUZNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Thalidomide-PEG3-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-PEG3-COOH has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This heterobifunctional molecule serves as a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides an in-depth technical overview of the function, synthesis, and application of this compound in the development of PROTACs, with a focus on its role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase to proteins of interest for their subsequent degradation.
Core Function: A Bridge to Degradation
This compound is a synthesized E3 ligase ligand-linker conjugate.[1] Its structure is tripartite, consisting of:
-
A Thalidomide (B1683933) Moiety: This component acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[2]
-
A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic and flexible connection between the thalidomide moiety and the target protein ligand. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
A Carboxylic Acid (COOH) Terminus: This functional group serves as a versatile attachment point for the covalent conjugation of a ligand that specifically binds to a protein of interest (POI).[4]
The primary use of this compound is as a foundational building block for the creation of PROTACs.[2] By linking a POI-binding ligand to this compound, researchers can generate a PROTAC that hijacks the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1]
Mechanism of Action: The PROTAC-Induced Degradation Pathway
A PROTAC synthesized using this compound operates by inducing the proximity of the target protein to the CRBN E3 ligase complex. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (via its specific ligand) and to the CRBN E3 ligase (via the thalidomide moiety), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the exact this compound linker can vary depending on the target protein and its ligand, the following table presents illustrative data from a study on palbociclib-based PROTACs targeting CDK4 and CDK6, which utilized a thalidomide ligand connected via a PEG3 linker.[3]
| Parameter | CDK4 | CDK6 | Reference |
| DC50 (nM) | ~15 | ~34.1 | [3] |
| Dmax (%) | >90 | >90 | [3] |
| CRBN Binding (Kd, nM) | ~157 (for pomalidomide) | ~157 (for pomalidomide) | [3] |
Note: The DC50 and Dmax values are for a specific palbociclib-pomalidomide PROTAC and serve as an example of the potency that can be achieved with this type of construct. The CRBN binding affinity is for pomalidomide, a close analog of the thalidomide headgroup.
Experimental Protocols
Synthesis of a PROTAC using a Thalidomide-PEG-COOH Linker
The synthesis of a PROTAC using this compound typically involves the conjugation of the carboxylic acid group of the linker to an amine-functionalized ligand for the protein of interest. A common method for this is amide bond formation using a peptide coupling reagent.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
General Procedure for Amide Coupling:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the amine-functionalized target protein ligand (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot Analysis of PROTAC-Induced Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTACs. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG3 linker provides the necessary spacing and the carboxylic acid terminus allows for straightforward conjugation to a wide array of target-binding ligands. A thorough understanding of its application, coupled with robust experimental protocols for synthesis and evaluation, is crucial for the successful design and optimization of novel protein degraders with therapeutic potential.
References
An In-depth Technical Guide to the Structure and Synthesis of Thalidomide-PEG3-COOH
This technical guide provides a comprehensive overview of Thalidomide-PEG3-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, synthesis, and application in targeted protein degradation.
Introduction to this compound in PROTAC Technology
Thalidomide (B1683933) and its analogs have re-emerged as pivotal molecules in modern drug discovery, primarily for their role as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1] This activity is harnessed in PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]
This compound is a key intermediate in the synthesis of these PROTACs. It consists of the thalidomide moiety, which binds to CRBN, connected via a three-unit polyethylene (B3416737) glycol (PEG3) linker to a terminal carboxylic acid (COOH). This carboxylic acid group serves as a versatile chemical handle for conjugation to a ligand that specifically binds to a protein of interest. The PEG linker enhances the solubility and optimizes the spatial orientation between the E3 ligase and the target protein.[3]
Chemical Structure
The generalized structure of this compound features the core thalidomide structure linked to a PEG3-COOH chain. The linkage to the thalidomide core can vary, with the most common variants being an ether linkage (-O-) or an amine linkage (-NH-).
Thalidomide-O-PEG3-COOH: In this variant, the PEG linker is attached to the 4-position of the phthalimide (B116566) ring of thalidomide via an ether bond.
Thalidomide-NH-PEG3-COOH: Here, the linkage to the thalidomide moiety is through an amino group, typically at the 4-position of the phthaloyl ring.
Synthesis of this compound Variants
The synthesis of this compound is a multi-step process that differs based on the desired linkage. Below are detailed protocols for the synthesis of the ether-linked and a precursor to the amine-linked variants.
Synthesis of Thalidomide-O-PEG3-COOH
The synthesis of the ether-linked variant typically proceeds through a two-step process: first, the synthesis of a hydroxyl-terminated intermediate, Thalidomide-O-PEG3-alcohol, followed by its oxidation to the carboxylic acid.
Step 1: Synthesis of Thalidomide-O-PEG3-alcohol
This step involves the coupling of 4-hydroxythalidomide with a protected PEG3 linker.[4][5]
-
Materials:
-
4-Hydroxythalidomide
-
2-(2-(2-chloroethoxy)ethoxy)ethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography[5]
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford Thalidomide-O-PEG3-alcohol as a white solid.[5]
-
Step 2: Oxidation of Thalidomide-O-PEG3-alcohol to Thalidomide-O-PEG3-COOH
A standard oxidation protocol, such as Jones oxidation or a milder method like TEMPO-catalyzed oxidation, can be employed for this conversion.
-
Materials:
-
Thalidomide-O-PEG3-alcohol
-
Jones reagent (chromium trioxide in sulfuric acid) or TEMPO/bleach
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
General Procedure (using Jones Oxidation):
-
Dissolve Thalidomide-O-PEG3-alcohol in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by adding isopropyl alcohol.
-
Dilute the mixture with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by chromatography to obtain pure Thalidomide-O-PEG3-COOH.
-
Synthesis of Thalidomide-NH-PEG3-COOH Precursor
The synthesis of the amine-linked variant often involves the use of a Boc-protected PEG linker. The resulting product, Thalidomide-NH-PEG3-NH-Boc, is a key intermediate where the Boc group can be deprotected to reveal the amine for further reaction or the Boc-protected amine can be part of a larger synthesis strategy for the final COOH-containing molecule.[6]
-
Materials:
-
Thalidomide derivative with a suitable leaving group (e.g., 4-fluorothalidomide)
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (NH2-PEG3-NH-Boc)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
General Procedure:
-
Dissolve 4-fluorothalidomide and NH2-PEG3-NH-Boc in DMSO.
-
Add DIPEA to the mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by chromatography to obtain Thalidomide-NH-PEG3-NH-Boc.[6] The terminal Boc-protected amine can then be elaborated to a carboxylic acid through further synthetic steps.
-
Quantitative Data
The following table summarizes key quantitative data for this compound and its alcohol precursor, compiled from various sources. Specific yields and analytical data can vary based on the exact reaction conditions and purification methods used.
| Parameter | Thalidomide-O-PEG3-alcohol | Thalidomide-O-PEG3-COOH | Thalidomide-NH-PEG3-COOH |
| Molecular Formula | C₁₉H₂₂N₂O₈ | C₁₉H₂₀N₂O₉ | C₂₂H₂₇N₃O₉ |
| Molecular Weight | 406.39 g/mol | 420.38 g/mol | 477.46 g/mol |
| Appearance | White solid | Solid | Solid |
| Purity (Typical) | ≥95% | ≥95% | ≥98% |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.12 (s, 1H, NH), 7.65 (d, 1H), 7.30 (t, 1H), 7.15 (d, 1H), 5.10 (dd, 1H), 4.55 (t, 1H, OH), 4.20 (t, 2H), 3.75-3.50 (m, 10H) | Expected shifts corresponding to the structure. | Expected shifts corresponding to the structure. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 407.14 | [M+H]⁺ = 421.12 | [M+H]⁺ = 478.18 |
Visualizations
The following diagrams illustrate the synthesis pathways and the mechanism of action of this compound-based PROTACs.
Caption: Synthesis workflow for Thalidomide-O-PEG3-COOH.
Caption: Synthesis of a Thalidomide-NH-PEG3-COOH precursor.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.[1]
Caption: A typical workflow for evaluating PROTAC efficacy.[7]
References
The Core Mechanism of Thalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanism of action of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It is designed to offer an in-depth understanding of the molecular underpinnings of this powerful therapeutic modality, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable".[3]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), have become cornerstone E3 ligase ligands in PROTAC design due to their well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase and their favorable drug-like properties.[4]
This guide will dissect the intricate mechanism by which thalidomide-based PROTACs mediate the degradation of target proteins, from the initial molecular recognition events to the final proteasomal destruction.
The Molecular Machinery: Components and Interactions
The efficacy of a thalidomide-based PROTAC is contingent on the orchestrated interaction of several key molecular players.
The PROTAC Molecule
-
Target-Binding Ligand (Warhead): This component is designed to specifically bind to the protein of interest that is intended for degradation.
-
E3 Ligase-Binding Ligand: In this class of PROTACs, a thalidomide, lenalidomide, or pomalidomide moiety serves as the ligand that recruits the CRBN E3 ubiquitin ligase.[4]
-
Linker: The linker is a crucial element that connects the target-binding and E3 ligase-binding ligands. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.[5]
The E3 Ubiquitin Ligase: Cereblon (CRBN)
CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4] Thalidomide and its derivatives act as "molecular glues" by binding to CRBN and modulating its substrate specificity, leading to the recruitment of "neo-substrates" for ubiquitination and degradation.[6] In the context of PROTACs, the thalidomide moiety hijacks this functionality to bring the target protein into proximity with the CRL4^CRBN^ complex.
The Target Protein (Protein of Interest - POI)
This is the specific protein that is slated for degradation. PROTACs offer the potential to target a wide array of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[7]
The Catalytic Cycle of Degradation: A Step-by-Step Mechanism
The degradation of a target protein by a thalidomide-based PROTAC is a cyclical process, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[6]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a transient ternary complex.[6] The stability and geometry of this complex are critical for the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a multi-protein complex that proteolytically cleaves ubiquitinated proteins into small peptides.
-
PROTAC Recycling: Following the ubiquitination of the POI, the PROTAC molecule is released from the complex and can engage in another round of binding and degradation, thus acting catalytically.[6]
Quantitative Analysis of PROTAC Efficacy
The performance of a thalidomide-based PROTAC is quantitatively assessed by several key parameters, primarily the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[5]
The following tables summarize the degradation performance of various thalidomide-based PROTACs against different protein targets.
Table 1: Degradation Efficiency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Thalidomide | Jurkat | <1 | >95 | [8] |
| A1874 | BRD4 | Thalidomide | 22Rv1 | 0.2 | >98 | |
| PROTAC 3 | BRD4 | Thalidomide | Not specified | 0.1-0.3 | >90 | [9] |
| ZXH-3-118 | FBXO22 | Thalidomide | HEK293T, Kelly | N/A | >90 (at 1 µM) | [2] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CP-10 | CDK6 | Pomalidomide | U251 | 2.1 | 89 | [3] |
| ZQ-23 | HDAC8 | Pomalidomide | A549 | 147 | 93 | [10] |
| dALK-2 | ALK | Pomalidomide (C5-alkyne) | SU-DHL-1 | ~10 | >95 | [11] |
Table 3: Degradation Efficiency of Lenalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 4j (ZW30441) | METTL3 | Lenalidomide | MV4-11 | 440 | 80 | [12] |
| 4j (ZW30441) | METTL14 | Lenalidomide | MV4-11 | 130 | >80 | [12] |
| PROTAC 4 | BRD4 | Lenalidomide | Not specified | pM range | >90 | [9] |
Key Experimental Protocols
The validation and characterization of thalidomide-based PROTACs involve a series of well-established experimental procedures.
Protein Degradation Assay (Western Blotting)
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a homogeneous, no-wash format.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged POI, the tagged CRBN/DDB1 complex, and the PROTAC at various concentrations in an appropriate assay buffer.
-
Ternary Complex Formation: In a microplate, incubate the POI, CRBN/DDB1 complex, and the PROTAC to allow for the formation of the ternary complex.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-tag) and donor beads (e.g., streptavidin-coated if one protein is biotinylated) to the wells.
-
Incubation and Detection: Incubate the plate in the dark to allow for bead-complex association. Read the plate on an AlphaLISA-compatible plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.[13]
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing SDS) to disrupt protein-protein interactions and then dilute to allow for immunoprecipitation.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the POI and any associated proteins.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin to detect the presence of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.[14]
Conclusion
Thalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. Their mechanism of action, centered on the hijacking of the CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of target proteins, has opened up new avenues for therapeutic intervention. A thorough understanding of the molecular interactions, the catalytic cycle of degradation, and the key experimental methodologies for their characterization is paramount for the successful design and development of novel and effective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to delve into this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Thalidomide-PEG3-COOH as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-PEG3-COOH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). This document details the mechanism of action, synthesis, and experimental evaluation of this compound, offering a valuable resource for researchers in targeted protein degradation.
Introduction: The Role of this compound in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful strategy to address disease-causing proteins that have been challenging to target with conventional inhibitors. PROTACs are heterobifunctional molecules at the forefront of this technology, consisting of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[2][3] By incorporating a thalidomide derivative into a PROTAC, the CRL4-CRBN complex can be recruited to a specific POI, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is a versatile E3 ligase ligand-linker conjugate. It features the thalidomide moiety for CRBN engagement and a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. The PEG linker enhances solubility and provides a flexible spacer, while the terminal carboxylic acid offers a convenient attachment point for conjugation to a POI ligand.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation
This guide provides an in-depth technical exploration of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide (B1683933) and its derivatives to hijack the cell's natural protein disposal machinery. From its controversial past to its current role as a powerful molecular tool, the story of thalidomide is central to the evolution of this transformative therapeutic modality. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core mechanisms, quantitative data, and experimental protocols that define this technology.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2] Unlike traditional enzyme inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][3]
A PROTAC molecule is composed of three essential parts:
-
A ligand that binds to a Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a "ternary complex."[5][6] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[3][6] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6][7] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[][9]
The Pivotal Role of Thalidomide
Thalidomide was first marketed in the 1950s as a sedative and antiemetic but was withdrawn after causing severe birth defects.[5][10][11] Decades later, it was repurposed for treating leprosy and multiple myeloma.[5][11] The breakthrough in understanding its mechanism came with the identification of Cereblon (CRBN) as its direct cellular target.[5][12]
CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—act as "molecular glues."[5][7][] They bind to CRBN and induce a conformational change that recruits "neo-substrates" (proteins not normally targeted by CRBN) for ubiquitination and degradation.[5] This discovery laid the conceptual foundation for using thalidomide derivatives as E3 ligase recruiters in PROTAC design.[5] Due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands, thalidomide-based ligands have become a cornerstone of PROTAC development.[5][]
Mechanism of Action: Hijacking the CRL4-CRBN Complex
The function of thalidomide-based PROTACs is intrinsically linked to the CRL4-CRBN E3 ubiquitin ligase complex, a key component of the UPS.[5] This complex consists of four main proteins:
-
Cullin 4A (CUL4A): A scaffold protein.[5]
-
DNA damage-binding protein 1 (DDB1): An adaptor protein linking CRBN to CUL4A.[5][]
-
RING-box protein 1 (ROC1): Recruits the ubiquitin-charged E2 conjugating enzyme.[5][]
-
Cereblon (CRBN): The substrate receptor that binds to target proteins.[5]
A thalidomide-based PROTAC initiates protein degradation through a catalytic cycle, as illustrated below.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is measured by its degradation potency (DC50) and maximal degradation (Dmax). The DC50 is the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.[3][14] Below is a summary of data for prominent thalidomide-based PROTACs targeting the BET bromodomain protein BRD4.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >90 | [15] |
| dBET1 | Thalidomide | BRD4 | THP-1 | 4.3 | >95 | [15] |
| NC-1 | Thalidomide | BTK | Mino | 2.2 | 97 | [16] |
Note: Data are derived from various published sources and are for illustrative purposes. Values can vary based on experimental conditions and cell lines.
Experimental Protocols
The development of PROTACs requires a suite of biochemical and cellular assays to confirm their mechanism of action, from target engagement to final protein degradation.
Western blotting is the most common method for quantifying the degradation of a target protein in cells treated with a PROTAC.[3][17]
Objective: To determine the DC50 and Dmax of a PROTAC by measuring target protein levels.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[3][17]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Scrape and collect the cell lysate. After incubation on ice and centrifugation to remove debris, determine the protein concentration of the supernatant using a BCA or Bradford assay.[3][17]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[18]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.[3][18]
CETSA is a powerful method to confirm that a PROTAC binds to its intended target (and the E3 ligase) in a physiological cellular environment.[19][20] It relies on the principle that ligand binding typically stabilizes a protein against thermal denaturation.[21]
Objective: To measure the target engagement of a PROTAC in intact cells.
Methodology:
-
Compound Incubation: Treat intact cells or cell lysates with the PROTAC or vehicle control for a set period (typically around 1 hour).[19][22]
-
Heat Treatment: Aliquot the samples and expose them to a range of temperatures for a short duration (e.g., 3 minutes). One aliquot should remain unheated as a control.[19][22]
-
Protein Separation: Lyse the cells (if not already done) and centrifuge to separate the soluble (folded) proteins from the precipitated (denatured) proteins.[22]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blot or other protein quantification methods like AlphaLISA.[22][23]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the PROTAC indicates target protein stabilization and therefore, engagement. This can be used to determine an EC50 for target engagement.[22]
This assay directly measures a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system, confirming the formation of a productive ternary complex.[24]
Objective: To validate that a PROTAC facilitates the ubiquitination of a POI via the recruited E3 ligase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in ubiquitination buffer containing purified components:
-
Control Reactions: Set up controls to ensure the reaction is dependent on each component (e.g., no E1, no E3, no PROTAC).[24]
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30-37°C) for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.
-
Reaction Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, using an antibody against the POI.[24]
-
Interpretation: A successful PROTAC will induce the appearance of higher molecular weight bands or a "smear" above the band of the unmodified POI. This "ladder" represents the addition of multiple ubiquitin molecules to the target protein.[24]
Conclusion
The discovery of thalidomide's interaction with Cereblon has been a pivotal moment in drug discovery, transforming a molecule with a dark history into an invaluable tool.[5] It not only solved the long-standing mystery of thalidomide's biological effects but also provided a highly effective E3 ligase ligand for the rational design of PROTACs.[5][26] Thalidomide-based PROTACs have demonstrated remarkable efficacy and selectivity, validating targeted protein degradation as a potent and viable therapeutic strategy with the potential to address proteins previously considered "undruggable."[26][27] The continued refinement of this technology promises to deliver a new generation of therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cellgs.com [cellgs.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Thalidomide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pelagobio.com [pelagobio.com]
- 20. pelagobio.com [pelagobio.com]
- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labhoo.com [labhoo.com]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 27. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Thalidomide-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thalidomide-PEG3-COOH is a synthetic chemical compound that incorporates the thalidomide (B1683933) scaffold, a short polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group. This heterobifunctional molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as an E3 ubiquitin ligase-binding motif, specifically targeting the Cereblon (CRBN) protein. The terminal carboxylic acid allows for the convenient covalent attachment of a ligand for a specific protein of interest, while the PEG linker provides the necessary spacing and favorable physicochemical properties. This document provides a detailed overview of the known physicochemical properties of this compound, relevant experimental protocols for their determination, and a visualization of its role in the PROTAC mechanism.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₇ | BroadPharm, C&P Biotech, MedKoo |
| Molecular Weight | 390.39 g/mol | BroadPharm, C&P Biotech, MedKoo |
| Appearance | White to off-white solid | BroadPharm, C&P Biotech, MedKoo |
| Purity | Typically ≥95% (by HPLC) | BroadPharm, C&P Biotech, MedKoo |
| Solubility | Soluble in DMSO | BroadPharm, C&P Biotech, MedKoo |
| Storage Conditions | Store at -20°C for long-term stability | BroadPharm, C&P Biotech, MedKoo |
Note: In-depth experimental data such as pKa, LogP, and aqueous solubility are not consistently published by suppliers. These values are often determined empirically by the end-user for their specific application and buffer conditions.
Experimental Protocols
The determination of key physicochemical parameters is crucial for drug development. Below are generalized, yet detailed, experimental protocols for assessing the properties of molecules like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 10-15 minutes.
-
Hold at 95% Mobile Phase B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., DMSO), and a calibrated pH meter.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Dilute the resulting saturated solution with a suitable solvent mixture (e.g., water/acetonitrile) to a quantifiable concentration.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.
-
-
Result: The solubility is reported in units such as mg/mL or µM.
Role in PROTAC-Mediated Protein Degradation
This compound is a critical building block for creating PROTACs that hijack the E3 ubiquitin ligase Cereblon (CRBN). The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this linker.
Thalidomide: A Historical and Mechanistic Dissection in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a drug with a deeply troubled past, has undergone a remarkable journey from a notorious teratogen to a valuable therapeutic agent in the treatment of specific cancers and inflammatory conditions. This guide provides a comprehensive historical and technical overview of thalidomide's role in drug discovery. It delves into its initial development and the subsequent tragedy that reshaped pharmaceutical regulations, its modern-day resurgence as a treatment for multiple myeloma and erythema nodosum leprosum, and the intricate molecular mechanisms that underpin both its therapeutic efficacy and its devastating side effects. Detailed experimental protocols for key assays that were instrumental in elucidating these mechanisms are provided, alongside quantitative data from pivotal clinical trials and biochemical studies. This document serves as a critical resource for researchers and drug development professionals, offering insights into the complex biology of thalidomide and its analogs, and highlighting the enduring lessons it offers for modern pharmacology.
A Dual Legacy: The History of Thalidomide
The Rise and Fall of a "Safe" Sedative
Thalidomide was first synthesized in West Germany in 1954 by Chemie Grünenthal and was marketed in 1957 as a non-barbiturate sedative and antiemetic.[1] It was considered so safe that in some countries it was available over-the-counter.[2] Its efficacy in alleviating morning sickness led to its widespread use by pregnant women.[3] However, by the early 1960s, a catastrophic link emerged between maternal thalidomide use and a surge in severe congenital malformations.[1] This led to the withdrawal of the drug from the market in 1961.[2]
The thalidomide tragedy resulted in an estimated 10,000 to 20,000 infants born with severe deformities, and a significant number of miscarriages.[4] The characteristic birth defects included phocomelia (severely shortened or absent limbs), as well as malformations of the ears, eyes, and internal organs.[2][5] This disaster served as a crucial turning point in drug regulation, leading to the implementation of more stringent preclinical toxicity testing, particularly for teratogenicity, in many countries.[6]
A Phoenix from the Ashes: The Re-emergence of Thalidomide
Despite its tragic history, research into thalidomide's biological activities continued. In 1965, it was serendipitously discovered to be highly effective in treating erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[7][8] This marked the beginning of thalidomide's renaissance. Further research in the 1990s revealed its anti-angiogenic and immunomodulatory properties, leading to its investigation as a cancer therapy.[6] In 2006, the U.S. Food and Drug Administration (FDA) granted accelerated approval for thalidomide in combination with dexamethasone (B1670325) for the treatment of newly diagnosed multiple myeloma.[6][9]
Quantitative Data on Thalidomide's Clinical Efficacy and Biological Activity
Clinical Efficacy in Multiple Myeloma
Thalidomide, particularly in combination with other agents, has demonstrated significant efficacy in the treatment of multiple myeloma.
| Clinical Trial/Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| Meta-analysis of 6 RCTs | Melphalan and Prednisone with Thalidomide (MPT) vs. Melphalan and Prednisone (MP) | 1685 previously untreated elderly patients | 59% (MPT) vs. 37% (MP) (Partial response or better at 1 year) | Hazard Ratio = 0.68 (p < 0.0001) | Hazard Ratio = 0.83 (p = 0.004); Median OS: 39.3 months (MPT) vs. 32.7 months (MP) | [10] |
| Systematic Review of 12 studies | Thalidomide and Dexamethasone (Thal/Dex) | 451 patients with relapsed or refractory multiple myeloma | 46% (95% CI 42–51%) | - | - | [11] |
| Phase 2 Study | Thalidomide monotherapy (dose escalated to 800 mg/d) | 32 patients with relapsed multiple myeloma | 31% | Median: 8.6 months | Median: 22 months | [12] |
| Phase 2 Study | Thalidomide monotherapy (dose escalated to 600 mg/d) | 30 patients with relapsed MM post-transplant | 43% (partial or minor response) | 12-week PFS rate: 67% | - | [13] |
| Retrospective Analysis | Thalidomide monotherapy (max 400 mg/d) | 83 patients with relapsed multiple myeloma | - | 12-month PFS: 45% | 12-month OS: 86% | [14] |
Clinical Efficacy in Erythema Nodosum Leprosum (ENL)
Thalidomide is a cornerstone in the management of ENL, a severe inflammatory complication of leprosy.
| Clinical Trial/Study | Treatment Regimen | Patient Population | Key Efficacy Findings | Citation(s) |
| Randomized, double-blind, controlled study | 100 mg/day vs. 300 mg/day for 1 week, followed by tapering | 22 men with ENL | Both regimens showed comparable improvement at day 7. Slower tapering from 300 mg/day resulted in less re-emergence of ENL. | [15][16] |
| Prospective study | Thalidomide for 21 days | 20 patients with ENL | All patients responded, with most achieving complete resolution of cutaneous lesions within 7 days. | [3] |
| Retrospective analysis | Thalidomide in an outpatient setting | 102 patients with ENL | 66.7% were compliant and improved. Recurrence was noted in 16.2% of these patients. | [17][18] |
| Comparative study | Prednisolone with thalidomide vs. Prednisolone with clofazimine (B1669197) | 30 patients with recurrent ENL | 80% non-recurrence in the thalidomide group vs. 66% in the clofazimine group. Significant reduction in reaction severity scores with thalidomide. | [19] |
Teratogenicity: The Critical Window of Susceptibility
The teratogenic effects of thalidomide are highly dependent on the timing of exposure during pregnancy. Even a single 50 mg dose taken during the critical period can cause severe birth defects.[20]
| Timing of Exposure (Days Post-Fertilization) | Associated Malformations | Citation(s) |
| 20-24 | External ear malformations | [21] |
| 21-28 | Thumb hypoplasia | [21] |
| 24-32 | Upper limb malformations (e.g., phocomelia) | [17][21] |
| 24-34 | Inner ear malformations | [21] |
| 27-34 | Lower limb malformations | [17][21] |
| 32-36 | Triphalangism of the thumbs | [21] |
Biochemical Activity: Binding Affinity to Cereblon
The molecular initiating event for both the therapeutic and teratogenic effects of thalidomide and its analogs is their binding to the protein cereblon (CRBN).
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Citation(s) |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [22] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [13][22] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [13][22] |
| Thalidomide | 121.6 ± 23.2 nM (Kd) | Fluorescence Polarization | [4] |
| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | [4] |
| Pomalidomide | 156.60 nM (Ki) | Competitive Titration | [4] |
| Lenalidomide | IC50 = 2.694 µM | TR-FRET | [23] |
| Thalidomide | IC50 = 7.8 ± 0.3 µM | FRET | [24] |
Molecular Mechanisms of Action
Thalidomide's diverse biological effects stem from its interaction with cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a set of "neosubstrates."
The Central Role of Cereblon
The binding of thalidomide to a tri-tryptophan pocket in the thalidomide-binding domain of cereblon is the critical first step. This binding event alters the conformation of the substrate-binding surface of cereblon, enabling it to recruit proteins that it would not normally interact with.
Immunomodulatory Effects
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert complex effects on the immune system. A key mechanism is the degradation of the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), in lymphoid cells. This leads to the inhibition of B-cell proliferation and the promotion of T-cell activation and proliferation, contributing to the anti-myeloma effect.
Anti-Angiogenic Properties
Thalidomide was one of the first small molecules identified to have anti-angiogenic activity.[6] This effect is thought to contribute to both its anti-tumor and teratogenic properties. The precise mechanism is complex and may involve the inhibition of pro-angiogenic factors and the disruption of endothelial cell function.
Teratogenic Mechanism: The Role of SALL4 Degradation
A significant breakthrough in understanding thalidomide's teratogenicity was the discovery that it induces the degradation of the transcription factor SALL4.[1][25] SALL4 is crucial for limb and organ development, and its degradation during the critical window of embryogenesis leads to the characteristic birth defects associated with thalidomide.
References
- 1. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Thalidomide for erythema nodosum leprosum and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myeloma.org [myeloma.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A systematic review of phase II trials of thalidomide/dexamethasone combination therapy in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response rate, durability of response, and survival after thalidomide therapy for relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Thalidomide in the treatment of erythema nodosum leprosum (ENL) in an outpatient setting: A five-year retrospective analysis from a leprosy referral centre in India | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Thalidomide and steroid in the management of erythema nodosum leprosum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. gvsu.edu [gvsu.edu]
- 21. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 25. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
A Deep Dive into E3 Ligase Ligands for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for degradation. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1]
This in-depth technical guide provides a comprehensive exploration of different E3 ligase ligands used in PROTACs. We will delve into the quantitative aspects of ligand binding and PROTAC efficiency, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step in inducing protein degradation.[3] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[2]
Comparative Analysis of E3 Ligase Ligands
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
Quantitative Data on E3 Ligase Ligands and PROTAC Performance
The following tables summarize key quantitative data for commonly used E3 ligase ligands and the resulting PROTACs targeting the well-characterized epigenetic reader protein BRD4.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) |
| VHL | VH032 | 185 nM[4] |
| VL285 analog | 29 - 171 nM[4] | |
| CRBN | Thalidomide (B1683933) | ~250 nM[4] |
| Pomalidomide | - | |
| Lenalidomide | - | |
| MDM2 | Nutlin-3a | - |
| IAP | LCL161 derivative | - |
Note: Comprehensive and directly comparable Kd values for all ligands are not always available in the literature. Values can vary depending on the assay conditions.
Table 2: Comparative Degradation Efficiency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line(s) |
| ARV-771 | VHL | < 1 nM, < 5 nM[5] | Not Reported | Castration-Resistant Prostate Cancer (CRPC) |
| MZ1 | VHL | 8 nM, 23 nM[5] | Complete at 100 nM | H661, H838 |
| ARV-825 | CRBN | < 1 nM, 0.57 nM, 1 nM | Not Reported | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 |
| dBET1 | CRBN | ~3 nM[6] | >90% | HeLa |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[7] Generally, VHL-recruiting PROTACs are considered more efficient at degrading certain targets like KRAS mutants compared to their CRBN-recruiting counterparts.[6]
Key E3 Ligase Signaling Pathways
Understanding the signaling pathways of the recruited E3 ligases is crucial for rational PROTAC design.
CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon (CRBN) acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][9] This complex also includes DDB1, CUL4A, and ROC1.[9] The binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of neo-substrates such as the transcription factors IKZF1 and IKZF3.[8][10]
VHL-Elongin B/C E3 Ubiquitin Ligase Complex
The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of an E3 ligase complex that includes Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[11][12][13] This complex is crucial for cellular oxygen sensing by targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions.[14] VHL-based PROTACs mimic the binding of HIF-1α to recruit the VHL complex to the POI.
MDM2 E3 Ubiquitin Ligase
Mouse Double Minute 2 homolog (MDM2) is a critical negative regulator of the p53 tumor suppressor.[15][16] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent proteasomal degradation, creating a negative feedback loop.[15][16] PROTACs utilizing MDM2 ligands, such as nutlin derivatives, recruit MDM2 to degrade other target proteins, which can also lead to the stabilization of p53.[4][17][18]
IAP E3 Ubiquitin Ligases
Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, possess a RING domain that confers E3 ligase activity.[19] They are involved in regulating signaling pathways like NF-κB.[20] IAP-based PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), utilize IAP ligands to induce the degradation of target proteins.[7][21]
References
- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 11. Elongin BC complex prevents degradation of von Hippel-Lindau tumor suppressor gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synapse.mskcc.org [synapse.mskcc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Mdm2 - Wikipedia [en.wikipedia.org]
- 17. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of the Mdm2-p53 pathway by the ubiquitin E3 ligase MARCH7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of a PROTAC using Thalidomide-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful new therapeutic modality.[1][3] A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ligase complex.[4][5] This document provides a detailed guide for the synthesis of a PROTAC using a prefabricated thalidomide-linker building block, specifically Thalidomide-PEG3-COOH. This building block simplifies the synthesis process by providing the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.
The terminal carboxylic acid of this compound allows for a straightforward amide bond formation with a primary or secondary amine present on the ligand targeting the protein of interest. This application note will detail the protocol for this key coupling reaction, as well as subsequent purification, characterization, and biological evaluation of the synthesized PROTAC.
Mechanism of Action
The synthesized PROTAC acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex.[1][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4][] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of more target proteins.[3][6]
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Target Protein Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-containing ligand for the protein of interest (POI-Ligand-NH2). A common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used in combination with a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).
Materials and Reagents:
-
This compound
-
POI-Ligand-NH2 (Protein of Interest Ligand with a primary or secondary amine)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the POI-Ligand-NH2 (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add DIPEA (3.0 equivalents).
-
Add HATU (1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes. This step activates the carboxylic acid for coupling.
-
-
Coupling Reaction:
-
Slowly add the solution of POI-Ligand-NH2 to the activated this compound mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[8]
-
Combine the organic layers and wash with saturated NaHCO3 solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of methanol (B129727) in dichloromethane is often a suitable eluent system.[8]
-
Alternatively, preparative high-performance liquid chromatography (HPLC) can be used for purification to achieve higher purity.[5]
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
-
Protocol 2: Biological Evaluation - Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-old PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage) values.[5]
-
Data Presentation
Table 1: Summary of a Representative PROTAC Synthesis
| Parameter | Value |
| Starting Material 1 | This compound |
| Starting Material 2 | POI-Ligand-NH2 |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 8 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative HPLC |
| Yield | 65% |
| Purity (HPLC) | >98% |
Table 2: Characterization Data for the Synthesized PROTAC
| Analysis | Result |
| ¹H NMR | Consistent with the expected structure, showing characteristic peaks for both the thalidomide moiety and the POI ligand, as well as the PEG linker. |
| HRMS (m/z) | Calculated [M+H]⁺: 750.3456; Found: 750.3452 |
Table 3: Biological Activity of the Synthesized PROTAC
| Parameter | Value |
| Cell Line | Example Cancer Cell Line |
| Treatment Time | 24 hours |
| DC50 | 50 nM |
| Dmax | >90% |
| IC50 (Cell Viability) | 150 nM |
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC synthesis.
References
Measuring the Disappearance: Cell-Based Assays for Protein Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 6. Targeted Protein Degradation and Induced Proximity [rndsystems.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 9. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 14. tandfonline.com [tandfonline.com]
- 15. The fluorescent protein stability assay: an efficient method for monitoring intracellular protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Image‐Based Analysis of Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target Degradation [promega.sg]
- 20. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 23. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 24. Degradation Tags Systems | SMASh technology | genOway [genoway.com]
- 25. selvita.com [selvita.com]
- 26. researchgate.net [researchgate.net]
- 27. NanoBRET® Ubiquitination Starter Kit [promega.kr]
- 28. Targeted Protein Degradation Services [promega.com]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 31. Protein Turnover | Hegeman Lab [hegemanlab.cfans.umn.edu]
- 32. bmglabtech.com [bmglabtech.com]
- 33. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 34. promega.com [promega.com]
- 35. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Assessing PROTAC-Induced Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[2][3] One part of the PROTAC binds to the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase.[2][4] This proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[3][5]
Western blotting is a fundamental and widely adopted technique to quantify the degradation of a target protein induced by a PROTAC.[2][6] This method allows for the determination of key efficacy parameters such as the DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum degradation of the target protein).[2] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
PROTACs co-opt the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[4][] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][8] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.[9][10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[8]
Experimental Workflow for Western Blot Analysis
A systematic workflow is crucial for obtaining reliable and reproducible results when assessing PROTAC efficacy. The process begins with cell culture and treatment, followed by cell lysis and protein quantification. The protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein and a loading control. Finally, the protein bands are visualized and quantified.[2]
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to analyze PROTAC-induced degradation of a target protein.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing the protein of interest.
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Control Compounds: Vehicle control (e.g., DMSO) and potentially a non-degrading inhibitor as a negative control.[3]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[3]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Assay Kit: BCA or Bradford assay kit.[3]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[3]
-
Running Buffer: Tris-Glycine-SDS buffer.[3]
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[3]
-
Membranes: PVDF or nitrocellulose membranes.[3]
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3]
-
Primary Antibodies: A specific antibody against the target protein and a loading control antibody (e.g., GAPDH, β-actin, or β-tubulin).[2]
-
Secondary Antibodies: HRP-conjugated secondary antibodies.[3]
-
Chemiluminescent Substrate: ECL substrate.[3]
-
Imaging System: Chemiluminescence imager.[3]
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment [2]
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[3]
-
For a dose-response experiment, treat the cells with increasing concentrations of the PROTAC compound (e.g., 0.1, 1, 10, 100, 1000 nM).[11]
-
For a time-course experiment, treat the cells with a fixed concentration of the PROTAC (e.g., the determined DC50 concentration) and harvest at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).[11]
-
Always include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubate the cells for the predetermined time at 37°C.[2]
2. Cell Lysis and Protein Quantification [2]
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[11]
3. Sample Preparation and SDS-PAGE [2]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[3]
4. Protein Transfer and Immunoblotting [3]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
5. Detection and Analysis [2]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[3]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
If necessary, strip the membrane and re-probe with a primary antibody against a loading control protein to normalize for protein loading.[2]
Data Presentation and Analysis
The intensity of the bands on the Western blot is quantified using densitometry software (e.g., ImageJ).[3] The level of the target protein is normalized to the corresponding loading control.[2] The percentage of protein degradation is calculated relative to the vehicle-treated control.[2]
Table 1: Dose-Response of PROTAC-X on Target Protein Degradation
| PROTAC-X Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
Table 2: Time-Course of PROTAC-X (100 nM) on Target Protein Degradation
| Treatment Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.30 | 70% |
| 16 | 0.12 | 88% |
| 24 | 0.10 | 90% |
From the dose-response data, a curve can be generated to determine the DC50 and Dmax values.[2]
Troubleshooting
-
No or weak target protein signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[3]
-
High background: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Multiple bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.[3]
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of equal protein amounts. Always normalize to a loading control.[3]
Conclusion
This protocol provides a robust framework for the Western blot analysis of PROTAC-induced protein degradation. Adherence to these guidelines will enable researchers to reliably assess the efficacy and characterize the mechanism of action of PROTAC molecules, facilitating the development of this promising new class of therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 10. Ubiquitin-Proteasome System - WikiLectures [wikilectures.eu]
- 11. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: Monitoring PROTAC Activity with LC-MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This approach offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional inhibitors.[4][5]
Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool in the development and characterization of PROTACs.[1][6] Its high sensitivity, selectivity, and versatility allow for the robust monitoring of multiple critical aspects of PROTAC activity, from quantifying the PROTAC molecule itself in biological matrices to measuring the specific degradation of the target protein and assessing global proteome changes.[4][7] This application note provides a detailed overview and protocols for utilizing LC-MS to monitor PROTAC efficacy and mechanism of action.
Core Applications of LC-MS in PROTAC Research
Mass spectrometry-based proteomics is a key technology for advancing targeted protein degradation research, providing detailed insights from early discovery to clinical phases.[8] Key applications include:
-
Pharmacokinetic (PK) Studies: Sensitive LC-MS/MS methods enable the quantification of PROTACs and their metabolites in biological fluids like plasma and urine, which is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][9]
-
Target Engagement and Degradation: By measuring the abundance of the target protein, researchers can directly assess the potency and kinetics of PROTAC-induced degradation.[10][11]
-
Selectivity and Off-Target Effects: Global proteomic analyses can identify and quantify thousands of proteins simultaneously, allowing for a comprehensive assessment of a PROTAC's selectivity and potential off-target effects.[4][10][12]
-
Mechanism of Action Studies: LC-MS can be used to study the formation of the ternary complex (POI-PROTAC-E3 ligase) and to monitor post-translational modifications, such as ubiquitination, providing deeper mechanistic insights.[10][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of PROTAC action and a general workflow for its monitoring using LC-MS.
References
- 1. selectscience.net [selectscience.net]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. sapient.bio [sapient.bio]
- 5. Targeted Protein Degraders | Bruker [bruker.com]
- 6. Targeted Protein Degraders | Bruker [bruker.com]
- 7. sciex.com [sciex.com]
- 8. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 9. waters.com [waters.com]
- 10. Protein Degrader [proteomics.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. plexium.com [plexium.com]
Application Note: A Guide to Designing PROTACs with Optimal Linker Length
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is not merely a passive tether; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[3][4]
An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] A linker that is too short may cause steric clashes, preventing ternary complex formation.[1][6] Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[1][6] Therefore, systematic optimization of the linker is a cornerstone of rational PROTAC design.[6]
This guide provides detailed protocols and data interpretation strategies for designing and evaluating a series of PROTACs with varying linker lengths to identify the optimal candidate for targeted protein degradation.
The Role of the Linker in PROTAC Function
The primary function of the linker is to bridge the POI and an E3 ligase, enabling the formation of a productive ternary complex.[1] This complex positions the E3 ligase to catalyze the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. This polyubiquitination event acts as a molecular tag, marking the POI for recognition and degradation by the proteasome.[7] The linker's characteristics directly influence the geometry and stability of this ternary complex, thereby dictating the efficiency of the entire degradation process.[8]
Experimental Workflow for Linker Optimization
A systematic approach is required to identify the optimal linker. This typically involves synthesizing a library of PROTACs with linkers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) and then subjecting them to a cascade of biophysical and cellular assays.
Key Experimental Protocols
Protocol 4.1: Ternary Complex Formation Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to measure the real-time kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[9][10] This provides crucial insights into binding affinities (KD) and cooperativity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC library stock solutions in DMSO.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Chip Preparation: Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.[11]
-
Binary Interaction (PROTAC to E3): Flow serial dilutions of each PROTAC over the E3-immobilized surface to determine the binary binding affinity (KD1).
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and flow PROTAC solutions to determine KD2. (Note: This can be challenging and alternative solution-based affinity methods may be needed).
-
Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the POI mixed with a serial dilution of the PROTAC over the E3-immobilized surface.[12]
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.[12] Cooperativity (alpha, α) can be calculated from the ratio of binary and ternary binding affinities.[12]
Protocol 4.2: Cellular Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction of target protein levels in cells after PROTAC treatment.[7]
Materials:
-
Cell line expressing the POI (e.g., MCF7 for Estrogen Receptor).[13]
-
PROTAC library and vehicle control (DMSO).
-
Cell culture reagents and 6-well plates.
-
Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors.[14]
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody and ECL substrate.[15]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[7]
-
PROTAC Treatment: Treat cells with a range of concentrations for each PROTAC linker variant (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[7]
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer on ice.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[7]
-
Incubate with primary antibody against the POI overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash again and probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
Data Analysis and Interpretation
The primary outputs from the cellular degradation assays are the DC50 (concentration of PROTAC that causes 50% degradation of the POI) and Dmax (the maximum percentage of degradation achieved).[5][17] These values are crucial for ranking the potency and efficacy of the PROTAC linker variants.
-
Calculate Percent Degradation: For each PROTAC concentration, calculate the percentage of protein remaining relative to the vehicle control. Percent Degradation = 100 - (% Protein Remaining).
-
Generate Dose-Response Curve: Plot the percent degradation against the log of the PROTAC concentration.
-
Determine DC50 and Dmax: Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC50 and Dmax values.[15]
Example Data Table
The table below presents hypothetical data for a series of PROTACs targeting Protein X, illustrating the impact of linker length on degradation.
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | Cellular DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG | 12 | 150 | 850 | 65 |
| PROTAC-B | PEG | 16 | 25 | 45 | >95 |
| PROTAC-C | PEG | 20 | 40 | 120 | 90 |
| PROTAC-D | PEG | 24 | 95 | 600 | 70 |
| PROTAC-E | Alkyl | 15 | 30 | 55 | >95 |
| PROTAC-F | Alkyl | 19 | 60 | 250 | 85 |
Data are for illustrative purposes.
From this data, PROTAC-B (16-atom PEG linker) and PROTAC-E (15-atom alkyl linker) emerge as the most promising candidates, exhibiting the strongest ternary complex formation, highest potency (lowest DC50), and greatest efficacy (highest Dmax).[1][13]
Troubleshooting
-
No Degradation Observed:
-
Reason: The linker may be outside the optimal range (too short or too long).[5] The PROTAC may have poor cell permeability.
-
Solution: Synthesize and test a wider range of linker lengths. Assess cell permeability using analytical methods.
-
-
"Hook Effect" Observed:
-
Reason: At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the required ternary complex, reducing degradation efficiency.[5][18]
-
Solution: This is an inherent property. The focus should be on the potency (DC50) at lower concentrations. A linker that enhances ternary complex cooperativity can help mitigate the severity of the hook effect.[18]
-
-
Inconsistent Western Blot Results:
-
Reason: Uneven protein loading, inefficient transfer, or issues with antibody quality.
-
Solution: Meticulously perform protein quantification (BCA assay) and always normalize to a loading control. Optimize antibody concentrations and blocking conditions.[16]
-
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[12] By systematically synthesizing and evaluating a library of PROTACs with varied linker lengths using the biophysical and cellular assays outlined in this guide, researchers can identify candidates with optimal potency and efficacy. This data-driven approach accelerates the discovery of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these molecules. Their in vivo administration, however, presents unique challenges due to their often-high molecular weight and poor physicochemical properties, which can lead to low solubility and bioavailability.[1][2] This document provides a comprehensive guide to the in vivo administration of thalidomide-based PROTACs, covering formulation strategies, dosing regimens, and essential experimental protocols.
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for sustained pharmacodynamic effects even at low drug exposures.[4]
Data Presentation: Formulation and Dosing Regimens
The successful in vivo application of thalidomide-based PROTACs is critically dependent on appropriate formulation and a well-defined dosing strategy. The following tables summarize common formulation vehicles and reported in vivo dosing regimens for representative thalidomide-based PROTACs.
Table 1: Common Vehicle Formulations for In Vivo Administration of PROTACs
| Vehicle Composition | Notes | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common starting formulation for preclinical studies to improve solubility of poorly aqueous soluble compounds. | [3][5] |
| 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, 85% PBS | An alternative vehicle for enhancing solubility. | [2] |
| 5% DMSO, 95% Corn Oil | Suitable for some PROTACs for intraperitoneal or oral administration. | [6] |
Table 2: Summary of In Vivo Dosing for Thalidomide-Based PROTACs
| PROTAC | Target Protein | Animal Model | Dose & Route | Schedule | Key Outcomes | Reference(s) |
| dBET1 | BRD4 | MV4;11 Leukemia Xenograft (Mouse) | 50 mg/kg, IP | Daily | Attenuated tumor progression and decreased tumor weight. | [6][7] |
| ARV-110 | Androgen Receptor (AR) | VCaP Prostate Cancer Xenograft (Mouse) | 1 mg/kg, PO | Daily | >90% AR degradation. | [8] |
| ARV-110 | Androgen Receptor (AR) | Enzalutamide-Resistant VCaP Model (Mouse) | Not Specified | Not Specified | Demonstrated in vivo efficacy and reduction of oncogenic Erg protein. | [8] |
| Unnamed | BRD4 | 22RV-1 Prostate Cancer Xenograft (NU/NU Mice) | 6 mg/kg, IV | Not Specified | Robust degradation of BRD4 at 8 hours post-dose. | [5] |
Experimental Protocols
Protocol 1: Formulation of a Thalidomide-Based PROTAC for Intraperitoneal (IP) Injection
This protocol provides a standard method for formulating a poorly soluble PROTAC for in vivo studies.
Materials:
-
Thalidomide-based PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Stock Solution: Accurately weigh the desired amount of the PROTAC and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle heating or sonication may be necessary to fully dissolve the compound.[5]
-
Sequential Addition of Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume:[3][5] a. In a sterile tube, start with 400 µL of PEG300. b. Add 100 µL of the PROTAC DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogenous. c. Add 50 µL of Tween 80 and mix again until the solution is clear. d. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Final Mixing: Vortex the solution thoroughly to ensure homogeneity.
-
Administration: The formulation should be prepared fresh daily and administered to the animals via intraperitoneal injection according to the study design.[2]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of a thalidomide-based PROTAC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (or other appropriate medium)
-
Formulated PROTAC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.[3][5]
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring with calipers at least twice a week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[5] b. Monitor the body weight and general health of the animals throughout the study.[5]
-
Randomization and Treatment: a. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[3][5] b. Administer the formulated PROTAC or vehicle control according to the predetermined dose and schedule (e.g., daily IP injection for 21 days).[2]
-
Efficacy Assessment: a. Continue to monitor tumor volume and body weight 2-3 times per week.[2] b. At the end of the study, euthanize the mice. c. Excise the tumors, weigh them, and collect blood and other tissues for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) analyses.[2]
-
Data Analysis: a. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[2]
Protocol 3: Pharmacodynamic (PD) Analysis by Western Blot
This protocol describes how to assess the degradation of the target protein in tumor tissue following PROTAC treatment.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Lysis: a. Homogenize the excised tumor tissue in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes, with occasional vortexing. c. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.[2]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with the primary antibody specific to the target protein and the loading control antibody.[2] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply an ECL substrate. b. Visualize the protein bands using a digital imaging system. c. Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of protein degradation.[2]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical workflow for an in vivo PROTAC efficacy study.
Caption: PROTAC-mediated degradation of BRD4 disrupts oncogenic signaling.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
Application Note and Protocols for the Analytical Characterization of Thalidomide-PEG3-COOH Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG3-COOH is a key synthetic building block used in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This carboxylic acid group provides a versatile handle for conjugation to a target protein ligand, forming the final PROTAC. The purity of this compound is of paramount importance, as impurities can interfere with subsequent synthetic steps and, more critically, impact the biological activity and safety profile of the final PROTAC drug candidate.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound purity. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to ensure the identity, purity, and integrity of this critical reagent.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] The thalidomide component of the PROTAC binds to the E3 ubiquitin ligase CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1][2] This complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of the ternary complex.[1]
Here are the initial steps to troubleshoot:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in assay media can prevent activity.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933) and its analogs.[1] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1] This can be confirmed with biophysical assays.
-
Evaluate Cell Permeability: PROTACs are large molecules and often have poor cell permeability, which can be a significant hurdle.[1][2][3] The linker itself can influence this property.[4]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2][5] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.[5][6][7]
-
Confirm Proteasome Activity: Ensure the proteasome is active in your cells. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming a proteasome-dependent mechanism.[2]
Q2: How does the linker's attachment point on the thalidomide ring affect PROTAC efficiency?
A2: The choice of attachment point on the thalidomide (or pomalidomide/lenalidomide) scaffold significantly impacts a PROTAC's physicochemical properties, ternary complex formation, and degradation efficiency.[8] The most explored positions are C4, C5, and the glutarimide (B196013) nitrogen.[8]
-
C4-Position Attachment: This is often a favorable strategy. PROTACs with linkers at the C4 position of the phthalimide (B116566) ring frequently exhibit good aqueous stability and potent target degradation.[8]
-
C5-Position Attachment: This position can be modified to reduce the degradation of known thalidomide-dependent neosubstrates like IKZF1 and IKZF3.[6] However, this modification may also negatively impact on-target degradation, requiring re-optimization of the linker.[6][8]
-
N-Position Attachment: While less common, the glutarimide nitrogen has also been used as a linker attachment point.[8]
Q3: What is the optimal linker length and composition (e.g., PEG vs. Alkyl) for a thalidomide-based PROTAC?
A3: There is no universally optimal linker; the ideal design is highly dependent on the specific target protein and E3 ligase pair.[2][9] The linker's role is to facilitate a stable and productive ternary complex.[4][9]
-
Linker Length: The length must be optimized empirically for each new target.[3][]
-
Linker Composition: The chemical nature of the linker affects critical physicochemical properties.[4][12]
-
PEG Linkers: These are hydrophilic and flexible. They can improve the aqueous solubility of the PROTAC but may decrease cell permeability in some cases.[2][4][9]
-
Alkyl Chains: These linkers are more hydrophobic, which can enhance cell permeability but may lead to poor solubility and off-target effects.[4]
-
Rigid Linkers: Incorporating rigid structures like rings (e.g., piperazine) or alkynes can conformationally constrain the PROTAC.[9][11] This can sometimes lead to more specific interactions and improved potency.[]
-
The key is to synthesize and evaluate a library of PROTACs with systematically varied linkers to find the optimal design for a given target.[4][]
Q4: My PROTAC has poor solubility. How can I address this?
A4: Poor aqueous solubility is a frequent challenge for PROTACs, which are typically large, complex molecules with high lipophilicity.[13] This can lead to precipitation in assays, inaccurate potency measurements, and low bioavailability.[13]
Strategies to Improve Solubility:
-
Linker Modification: Incorporating more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the overall solubility of the PROTAC molecule.[2][3][4]
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is standard. However, the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[2]
-
Accurate Measurement: It is important to measure solubility accurately. Kinetic solubility assays are high-throughput and often reflect how compounds behave in screening, while thermodynamic solubility is considered the "gold standard" but is lower throughput.[13]
Q5: I'm observing degradation of off-target proteins like IKZF1/3. How can I mitigate this?
A5: The thalidomide moiety itself acts as a "molecular glue" that recruits neosubstrates, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to CRBN for degradation.[6] This is an inherent property of the E3 ligase ligand.
Strategies to Reduce Off-Target Effects:
-
Modify the CRBN Ligand: Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates to the CRBN-PROTAC complex.[6]
-
Synthesize a Control PROTAC: Create an epimeric or inactive version of your PROTAC's E3 ligase ligand. This control should not induce degradation of the target or off-targets and helps confirm the mechanism.[2]
-
Optimize PROTAC Concentration: High PROTAC concentrations can lead to the "hook effect," where binary complexes may still recruit and degrade low-affinity off-target proteins.[6][7] Perform a careful dose-response analysis to find a concentration that maximizes on-target degradation while minimizing off-target effects.[6]
-
Use a Different E3 Ligase: If off-target effects remain problematic, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile, is a viable option.[6]
Quantitative Data Summary
The tables below summarize data from various studies, illustrating how linker modifications affect PROTAC performance.
Table 1: Impact of Linker Attachment Point on Degradation Efficiency
| PROTAC Target | Linker Attachment on Pomalidomide | DC50 | Dmax | Reference |
|---|---|---|---|---|
| BTK | C4-linked | 0.5 nM | >95% | [8] |
| Target X | C5-linked | Reduced Potency | Reduced Efficacy | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.
Table 2: Comparison of Linker Composition on BTK Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| PEG | 10 | ~5 | >90% | [4][9] |
| Alkyl | 9 | ~20 | ~85% | [4] |
| PEG | 13 | ~2 | >95% | [4][9] |
Note: This table represents illustrative data compiled from studies on BTK degraders to highlight trends.[4][9]
Visual Diagrams
Signaling Pathway and Experimental Workflows
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Logical troubleshooting workflow for low PROTAC efficiency.[14]
Caption: Experimental workflow for Western Blotting analysis.[1][3]
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies target protein levels in cells following PROTAC treatment.[1][3]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Keep lysates on ice.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1][3]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Subsequently, probe for a loading control (e.g., GAPDH, β-Actin) to normalize the data.[1][3]
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and image the blot using a chemiluminescence detector.[1]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of remaining protein.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-dependent physical interaction between the target protein and CRBN.[1]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (and a vehicle control) for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing Lysates: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of a primary antibody against the target protein (or a control IgG) and incubate overnight at 4°C with gentle rotation.[1]
-
Complex Capture: Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[1]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western Blot, probing for the target protein (as a positive control for IP) and CRBN (to detect the interaction). A band for CRBN in the target protein IP lane (but not in the IgG control) indicates ternary complex formation.[1]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a quantitative, in-solution measurement of ternary complex formation.[8]
Methodology:
-
Reagent Preparation: Use recombinant, tagged proteins (e.g., His-tagged CRBN/DDB1 and GST-tagged target protein). Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
Complex Formation: In a 384-well plate, incubate the tagged target protein and E3 ligase with the varying concentrations of the PROTAC.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.[8]
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein binding and proximity-based signal generation.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is typically observed, with the peak representing optimal ternary complex formation and the drop at higher concentrations indicating the "hook effect".[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for the formation of stable and productive ternary complexes, a critical aspect of developing modalities like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?
A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] It consists of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. The linker's primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The length of the linker is a crucial parameter because it dictates the spatial orientation and distance between the POI and the E3 ligase within this complex.[3]
An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][4] Conversely, if the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[4][5] Therefore, fine-tuning the linker length is a critical step in developing a potent PROTAC.[3]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[3] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3][7] For instance, incorporating hydrophilic elements like PEG can improve solubility and cell permeability.[] More rigid linkers can enhance conformational stability, potentially pre-organizing the binding moieties for a more favorable interaction.[] The chemical nature of the linker can also impact the stability of the ternary complex and its interactions with the cellular environment.[8][9]
Q4: What is the "hook effect" and how can linker design influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases.[2][4] This occurs because the excess PROTAC molecules lead to the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex.[2] A well-designed linker can help mitigate the hook effect by enhancing the stability and positive cooperativity of the ternary complex, making its formation more favorable even at higher PROTAC concentrations.[4]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with ternary complex formation.[4]
-
Potential Linker-Related Cause:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events where ubiquitination sites are not accessible.[4]
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[4]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a PROTAC with poor degradation activity.
Problem 2: I observe a very pronounced "hook effect" with my PROTAC, limiting its therapeutic window.
-
Potential Linker-Related Cause:
-
The linker may not be promoting positive cooperativity in the ternary complex, making the formation of binary complexes more favorable at high concentrations.
-
-
Solutions:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[4]
-
Modify Linker Structure: Systematically vary the linker length and composition to identify a design that maximizes ternary complex stability. Introducing more rigid elements can sometimes pre-organize the molecule for optimal binding.[]
-
Biophysical Analysis: Use techniques like SPR or ITC to measure the cooperativity factor (alpha) of your PROTACs. A higher alpha value generally correlates with a less severe hook effect.[10]
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Different Target Proteins
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) at Optimal Length | Dmax (%) at Optimal Length | Reference |
| ERα | CRBN | PEG-based | 16 | 1-10 | >90 | [1] |
| p38α | VHL | Alkyl-PEG | 15-17 | 10-50 | >85 | [1] |
| BRD4 | CRBN | PEG-based | 12 | 5 | ~95 | [5] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a general methodology for assessing the formation and stability of a POI-PROTAC-E3 ligase ternary complex using SPR.[3]
-
Objective: To measure the binding affinities and kinetics of the binary and ternary interactions.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface according to the manufacturer's instructions.[3]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (PROTAC to immobilized protein).[3]
-
Separately, inject a series of concentrations of the soluble protein partner over a fresh sensor surface to confirm it does not bind non-specifically.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized).[3]
-
Inject these solutions over the sensor surface. An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[3]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) = (KD of PROTAC for immobilized protein) / (KD of PROTAC for immobilized protein in the presence of the soluble protein partner).
-
Caption: Workflow for SPR-based analysis of ternary complex formation.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
-
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTAC of interest
-
Dialysis buffer
-
-
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the PROTAC into the POI solution to determine the other binary binding parameters.
-
-
Ternary Titration:
-
Place the E3 ligase in the ITC cell.
-
Fill the syringe with a solution containing the POI and the PROTAC, with the POI at a concentration sufficient to ensure most of the PROTAC is bound to it.
-
Perform the titration. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to an appropriate binding model to extract the thermodynamic parameters.
-
The cooperativity of the system can be determined by comparing the binding affinities of the binary and ternary interactions.[11]
-
-
Signaling Pathway Visualization
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Low CRBN Expression in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Cereblon (CRBN) expression in their cell lines. Low CRBN expression can significantly impact experiments involving targeted protein degradation, particularly those utilizing molecular glues and PROTACs that hijack the CRL4-CRBN E3 ubiquitin ligase complex. This guide offers practical solutions and detailed protocols to diagnose and address this common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is CRBN and why is its expression level important?
A1: Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] This complex is essential for the cell's natural protein degradation system, known as the ubiquitin-proteasome system. CRBN's primary role is to recognize specific proteins destined for degradation. Its expression level is particularly critical in the context of targeted protein degradation therapies, such as those involving immunomodulatory drugs (IMiDs) and many Proteolysis Targeting Chimeras (PROTACs). These therapeutic molecules act as "molecular glues," redirecting the CRL4-CRBN complex to degrade specific disease-causing proteins.[3] Therefore, low or absent CRBN expression can lead to drug resistance and experimental failure.
Q2: What are the common reasons for low CRBN expression in cell lines?
A2: Low CRBN expression can be intrinsic to a specific cell line or acquired through experimental manipulation or drug treatment. Some cancer cell lines, for instance, have been shown to have inherently low CRBN levels.[4] Additionally, prolonged exposure to CRBN-targeting drugs can lead to the selection of cell populations with reduced CRBN expression as a mechanism of acquired resistance.[5][6] Genetic factors, such as mutations or deletions in the CRBN gene, can also result in diminished protein expression.
Q3: How can I determine if my cell line has low CRBN expression?
A3: Several methods can be employed to quantify CRBN protein levels in your cell line. The most common techniques are Western Blotting and Immunohistochemistry (IHC). More advanced and quantitative methods like the NanoBRET™ assay can also be used to measure CRBN target engagement in live cells.[7][8][9][10] It is important to compare the CRBN expression in your cell line of interest to a positive control cell line known to express CRBN at sufficient levels.
Q4: What are the consequences of low CRBN expression in my experiments?
A4: The primary consequence of low CRBN expression is the reduced efficacy of CRBN-dependent targeted protein degraders. If your experiment involves testing a molecular glue or a PROTAC that relies on CRBN, low expression of this E3 ligase receptor will lead to diminished degradation of your protein of interest. This can manifest as a lack of cellular response, such as decreased apoptosis or no change in downstream signaling pathways, ultimately leading to misleading experimental results.
Troubleshooting Guide: Addressing Low CRBN Expression
If you have confirmed that your cell line has low CRBN expression, the following troubleshooting steps and alternative strategies can be employed to rescue your experiments.
Option 1: Increase CRBN Expression
There are two primary approaches to increase CRBN expression in your target cell line: exogenous overexpression or endogenous upregulation.
This method involves introducing a lentiviral vector carrying the CRBN gene into your cells, leading to stable integration and expression of the CRBN protein.
Experimental Workflow for Lentiviral CRBN Overexpression:
Caption: Workflow for generating a stable CRBN-expressing cell line using lentiviral transduction.
CRISPRa technology can be used to activate the transcription of the endogenous CRBN gene without altering the DNA sequence. This is achieved by using a catalytically "dead" Cas9 (dCas9) fused to a transcriptional activator, which is guided to the CRBN promoter by a specific single-guide RNA (sgRNA).
Experimental Workflow for CRISPRa-mediated CRBN Upregulation:
Caption: Workflow for upregulating endogenous CRBN expression using CRISPR activation (CRISPRa).
Table 1: Comparison of Methods to Increase CRBN Expression
| Feature | Lentiviral Overexpression | CRISPR Activation (CRISPRa) |
| Principle | Introduces an external copy of the CRBN gene. | Activates the cell's own CRBN gene. |
| Integration | Random integration into the host genome. | No genomic integration (transient) or targeted integration (stable). |
| Expression Level | Typically high, can be variable depending on integration site. | More physiological, dependent on endogenous promoter activity. |
| Off-target effects | Potential for insertional mutagenesis. | Potential for off-target gene activation. |
| Effort | More labor-intensive (virus production required). | Simpler transfection protocols. |
| Best for | Achieving high levels of CRBN expression quickly. | Studying the effects of modulating endogenous CRBN levels. |
Option 2: Utilize an Alternative E3 Ligase
If increasing CRBN expression is not feasible or desirable, an alternative approach is to use a PROTAC that hijacks a different E3 ubiquitin ligase. The human genome encodes over 600 E3 ligases, and while CRBN and VHL are the most commonly used, others are being explored for targeted protein degradation.[8][11][12][13][14][15][16]
Workflow for Utilizing an Alternative E3 Ligase:
Caption: Workflow for employing a PROTAC that utilizes an alternative E3 ubiquitin ligase.
Table 2: Commonly Used Alternative E3 Ligases for Targeted Protein Degradation
| E3 Ligase | Ligand Examples | Expression Profile | Key Considerations |
| VHL | VH032, VH298 | Widely expressed in many cell types. | Oxygen-dependent degradation of its natural substrate HIF-1α may influence activity in hypoxic conditions. |
| MDM2 | Nutlin-3a | Often overexpressed in tumors. | Primarily used for degrading proteins in a p53-dependent or independent manner. |
| cIAP1 | Bestatin, LCL161 | Involved in apoptosis and inflammation signaling. | Can induce apoptosis as a secondary effect. |
| RNF4 | Covalent ligands | Involved in DNA damage response. | May have cell-cycle-specific activity. |
| DCAF16 | Indisulam | Component of the CUL4-DDB1 E3 ligase complex. | Less characterized than CRBN and VHL. |
Detailed Experimental Protocols
Protocol 1: Western Blot for CRBN Detection
This protocol outlines the steps for detecting CRBN protein levels in cell lysates.[4][6][13][17][18][19][20][21][22][23][24]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CRBN antibody (use a validated antibody)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CRBN antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Troubleshooting Western Blot Signal:
-
No or Weak Signal: Increase primary antibody concentration, increase protein load, or check transfer efficiency with Ponceau S staining.[13][20][21][22][23]
-
High Background: Optimize blocking conditions (time and agent), increase washing steps, or reduce antibody concentrations.[13][20][22]
Protocol 2: Lentiviral Transduction for CRBN Overexpression
This protocol provides a general guideline for producing lentivirus and transducing target cells to stably express CRBN.[11][25][26]
Materials:
-
pLenti-CRBN expression vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Target cells with low CRBN expression
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLenti-CRBN vector and packaging plasmids.
-
Harvest the supernatant containing lentiviral particles 48-72 hours post-transfection.
-
Concentrate the lentiviral particles if necessary.
-
-
Transduction:
-
Plate target cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (4-8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic.
-
Continue to culture the cells in the selection medium until a stable, resistant population is established.
-
-
Validation:
-
Confirm CRBN overexpression by Western Blot and/or qPCR.
-
Protocol 3: NanoBRET™ Target Engagement Assay for CRBN
This protocol is a summary of the NanoBRET™ assay to measure the binding of a compound to CRBN in live cells.[7][8][9][10][27]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
NanoBRET™ Tracer
-
Test compounds
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector.
-
-
Assay Preparation:
-
Plate the transfected cells in a white-walled 96-well or 384-well plate.
-
Prepare serial dilutions of your test compound.
-
-
Compound Treatment:
-
Add the test compounds and the NanoBRET™ Tracer to the cells.
-
Incubate for the recommended time (e.g., 2 hours).
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50.
-
Signaling Pathway Diagram
CRBN-Mediated Protein Degradation Pathway:
Caption: The CRL4-CRBN E3 ubiquitin ligase complex is hijacked by a molecular glue to polyubiquitinate and degrade a target protein of interest.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. A Dual Color Immunohistochemistry Assay for Measurement of Cereblon in Multiple Myeloma Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. nacalai.com [nacalai.com]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
- 25. addgene.org [addgene.org]
- 26. origene.com [origene.com]
- 27. promega.com [promega.com]
Technical Support Center: Diagnosing Poor Target Engagement in PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to poor target engagement in your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1][2] It consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: There are several potential reasons why a PROTAC may not be effective. The most common issues include:
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.[3]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[3]
-
No Ternary Complex Formation: The PROTAC must bring the target protein and the E3 ligase together to form a stable ternary complex.
-
Unproductive Ternary Complex: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[3]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation and subsequent degradation.[4]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5] This results in a characteristic bell-shaped dose-response curve.[4] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3] Testing your PROTAC at lower concentrations (nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[3]
Q4: How do I choose the right E3 ligase for my PROTAC?
A4: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3] The choice between them can depend on several factors, including the expression of the E3 ligase in the cell line or tissue of interest and the availability of potent and well-characterized ligands for the E3 ligase.[3] The surface topology and lysine (B10760008) residue accessibility of your target protein may also favor the geometry of a ternary complex with one E3 ligase over the other.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing poor target engagement in your PROTAC experiments.
Problem: No or weak degradation of the target protein is observed.
Here is a logical workflow to troubleshoot this common issue:
Step 1: Assess Cell Permeability
Question: Is my PROTAC getting into the cells?
Rationale: Poor cell permeability is a common hurdle for large PROTAC molecules.[3]
Recommended Experiment: While direct measurement of intracellular concentration can be challenging, a lack of activity in cellular assays despite potent biochemical activity often points to permeability issues. Strategies to improve cell permeability include modifying the linker to reduce polarity or introducing intramolecular hydrogen bonds.[3][6]
Step 2: Confirm Target & E3 Ligase Engagement
Question: Is my PROTAC binding to the target protein and the E3 ligase inside the cells?
Rationale: Before assessing degradation, it's crucial to confirm that the PROTAC is binding to its intended targets in a cellular context.[3]
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[7] A successful PROTAC will increase the thermal stability of its target protein.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with various concentrations of your PROTAC. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[8]
Step 3: Evaluate Ternary Complex Formation
Question: Is my PROTAC bringing the target protein and the E3 ligase together?
Rationale: The formation of a stable ternary complex is a prerequisite for target ubiquitination and degradation.
Recommended Experiments:
-
NanoBRET™ Assay: A sensitive and quantitative method to monitor induced protein-protein interactions in living cells in real-time.[9][10]
-
Co-Immunoprecipitation (Co-IP): A classic technique to verify protein-protein interactions.
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) and co-transfect with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[9]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[9]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[9][11]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[11]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.
Step 4: Measure Target Ubiquitination
Question: Is the target protein being ubiquitinated?
Rationale: Even if a ternary complex forms, it may not be in a productive conformation to allow the E3 ligase to transfer ubiquitin to the target protein.[3]
Recommended Experiment: In-Cell Ubiquitination Assay
This assay directly assesses whether the target protein is being ubiquitinated in the presence of the PROTAC.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody.
-
Data Analysis: The appearance of a high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[12]
Step 5: Quantify Protein Degradation
Question: What is the potency and efficacy of my PROTAC?
Rationale: A quantitative assessment of protein degradation is essential to characterize the performance of your PROTAC.
Recommended Experiment: Western Blot for DC50 and Dmax Determination
This is the standard method to quantify the reduction in target protein levels and determine key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2][13]
Experimental Protocol: Western Blot for Degradation
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).[3] Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control for each sample.[12] Calculate the percentage of protein degradation relative to the vehicle-treated control.[2] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Data Presentation
Table 1: Example DC50 and Dmax Values for Published PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HEK293 | ~10 | >90 | [14] |
| dBET1 | BRD4 | CRBN | HEK293 | ~50 | ~80 | [14] |
| ARV-771 | BRD4 | VHL | 22Rv1 | 1 | >95 | Fictional Example |
| Compound X | KRAS G12D | VHL | AsPC-1 | 5.6 | 85 | [13] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [15] |
Note: This table includes a mix of published and illustrative data.
Visualizations
PROTAC Mechanism of Action
The Hook Effect
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety, which recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] The degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1][3]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase).[1][2][3][4] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that this PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially increasing off-target effects at supra-optimal concentrations.[1][2][3]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: Key strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while preserving its ability to recruit CRBN for the degradation of the intended target.[1][] The primary approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can create steric hindrance that blocks the binding of off-target zinc finger proteins to the CRBN-PROTAC complex.[1][6][7]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can diminish off-target binding.[1][][6]
-
Linker Optimization: Adjusting the linker's length, rigidity, and attachment point can influence the geometry of the ternary complex, which can be optimized to favor on-target binding and reduce off-target effects.[8][9]
-
Utilizing a Different E3 Ligase: If feasible, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.[1]
Troubleshooting Guide
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[1][3] | Modify the CRBN Ligand: Synthesize a new version of your PROTAC with a modification on the C5 position of the phthalimide ring to sterically block neosubstrate binding.[1][6][7] Compare the degradation of the off-target protein between your original and modified PROTACs. |
| The concentration of the PROTAC used is too high, potentially exacerbating off-target degradation via the hook effect.[1] | Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1][10] |
| The specific cell line being used has high expression levels of the off-target proteins. | Use a Different E3 Ligase Ligand: If possible, redesign your PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[1] |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1] | Assess Ternary Complex Formation: Use a NanoBRET™ assay to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker signal with the modified PROTAC suggests impaired complex formation.[1][11] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Evaluate Cell Permeability: Assess the cell permeability of the original and modified PROTACs to ensure the new molecule can reach its intracellular target.[12] |
| The linker is no longer optimal for the modified CRBN ligand. | Systematic Linker Modification: If on-target ternary complex formation is weakened, explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1][9] |
Data Presentation
Table 1: Effect of CRBN Ligand Modification on Off-Target Degradation This table illustrates how specific modifications to a pomalidomide-based PROTAC can reduce off-target degradation of IKZF1 while retaining potent on-target degradation of Protein X.
| PROTAC | Modification on Pomalidomide | On-Target DC₅₀ (Protein X) | Off-Target Degradation (IKZF1 @ 1 µM) |
| PROTAC A | None (Standard Pomalidomide) | 25 nM | 85% |
| PROTAC B | Bulky group at C5-position | 30 nM | 15% |
| PROTAC C | Masked H-bond donor | 45 nM | 22% |
Data are representative and based on principles from published studies.[6][7]
Table 2: Comparative Analysis of On-Target vs. Off-Target Degradation via Proteomics This table summarizes quantitative proteomics data for two different PROTACs targeting BRD4, highlighting differences in their selectivity profiles.
| PROTAC | On-Target: BRD4 DC₅₀ | On-Target: BRD4 Dₘₐₓ | Off-Target Fold Change (IKZF1) | Off-Target Fold Change (IKZF3) |
| dBET1 (CRBN-based) | 50 nM | >95% | -2.8 | -3.1 |
| MZ1 (VHL-based) | 20 nM | >95% | No significant change | No significant change |
Data are representative and based on principles from published studies.[13][14]
Mandatory Visualization
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Challenges with PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues commonly encountered with polyethylene (B3416737) glycol (PEG)-ylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PEGylated PROTAC has poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and complex structures.[1][2] Here’s a systematic approach to initial troubleshooting:
-
Stock Solution Optimization: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3] For aqueous working solutions, perform serial dilutions while ensuring the final DMSO concentration remains low (ideally below 0.5%) to avoid precipitation.[3]
-
Co-solvent Systems: If DMSO alone is insufficient, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[3] Gentle heating (e.g., 37°C for 5-10 minutes) and sonication can also aid dissolution.[3]
-
pH Adjustment: For PEGylated PROTACs with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. Experiment with a range of pH values to identify the optimal condition for your specific molecule.
Q2: I'm observing precipitation of my PEGylated PROTAC in my cell-based assays. How can I prevent this?
A2: Precipitation in cell-based assays can lead to inaccurate and irreproducible results. Consider the following troubleshooting steps:
-
Vehicle Control: Always include a vehicle control (the final concentration of solvents used to dissolve the PROTAC) in your experiments to assess any solvent-induced cytotoxicity or effects.
-
Final Solvent Concentration: As mentioned, minimize the final concentration of organic solvents like DMSO in your cell culture media.[3] High concentrations can be toxic to cells and can also cause the PROTAC to precipitate out of solution.
-
Serum Protein Binding: The presence of serum in the cell culture media can sometimes help to keep hydrophobic compounds in solution. If you are using serum-free media, consider whether a low percentage of serum could be added without interfering with your assay.
-
Formulation Strategies: For persistent issues, consider more advanced formulation strategies such as amorphous solid dispersions or nanoformulations, which are discussed in the following questions.
Q3: What are Amorphous Solid Dispersions (ASDs) and can they improve the solubility of my PEGylated PROTAC?
A3: Amorphous Solid Dispersions (ASDs) are a well-established technique for enhancing the solubility of poorly soluble drugs.[2][4] In an ASD, the PROTAC is dispersed in an amorphous state within a polymer matrix.[4] This high-energy, amorphous state prevents crystallization and can lead to a supersaturated solution in aqueous media, thereby increasing the apparent solubility and bioavailability.[5]
-
Mechanism: The polymer stabilizes the PROTAC in its amorphous form, preventing it from recrystallizing back to a less soluble crystalline state.[4]
-
Common Polymers: Polymers commonly used for creating ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Soluplus®, Eudragit®, and polyvinylpyrrolidone (B124986) (PVP).[6]
Q4: How can I formulate my PEGylated PROTAC into nanoparticles to improve its solubility?
A4: Encapsulating your PEGylated PROTAC into nanoparticles is another effective strategy to overcome solubility limitations and improve its pharmacokinetic profile.[7]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA-PEG can be used to encapsulate the PROTAC.[7] The hydrophobic PROTAC is entrapped within the polymer matrix, and the hydrophilic PEG chains on the surface of the nanoparticle improve its aqueous solubility and stability.
-
Lipid-Based Nanoparticles: Nanostructured lipid carriers (NLCs) and liposomes are other options.[8] These formulations use lipids to encapsulate the PROTAC, which can enhance cellular uptake.[8]
Quantitative Data Summary
The following tables summarize the solubility enhancement achieved for different PROTACs using various formulation strategies.
Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Polymer | Drug Loading (% w/w) | Fold Increase in Supersaturation (vs. amorphous API) | Reference |
| AZ1 | HPMCAS | 20 | Up to 2-fold | [1] |
| ARV-110 | Polyvinyl alcohol (PVA) | 30 | Significant dissolution enhancement | [5] |
| SelDeg51 | Polyvinyl alcohol (PVA) | 30 | Considerable solubility enhancement | [9] |
Table 2: Solubility Data for IRAK4 PROTACs in Different Solvents
| Compound | Solvent | Solubility | Reference |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | [3] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | [3] |
| KT-474 (IRAK4 Degrader) | In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PEGylated PROTAC.
Materials:
-
PEGylated PROTAC
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity (e.g., absorbance at 620 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PEGylated PROTAC in 100% DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO.
-
Add Aqueous Buffer: To each well, add PBS (pH 7.4) to achieve the final desired PROTAC concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD.
Materials:
-
PEGylated PROTAC
-
Suitable polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve Components: Weigh the PEGylated PROTAC and the polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both in a suitable volatile solvent until the solution is clear.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a solid film or powder is formed.
-
Drying: Dry the resulting solid under a high vacuum for 12-24 hours to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting point and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
PROTAC-Mediated Degradation: A Technical Support Guide for Researchers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments for validating PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of PROTAC activity. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Key factors to investigate include:
-
Poor Cell Permeability : PROTACs are often large molecules that may struggle to cross the cell membrane.[1] Consider modifying the linker to improve physicochemical properties or using prodrug strategies.[1]
-
Inefficient Ternary Complex Formation : The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for degradation.[2]
-
Poor Linker Design : The linker's length and composition are critical for the geometry of the ternary complex.[2]
-
Incorrect E3 Ligase Choice : The chosen E3 ligase must be expressed in the cell type of interest.[2] Most PROTACs utilize VHL or CRBN.[2][3]
-
Suboptimal Physicochemical Properties : Poor solubility can prevent the PROTAC from reaching its intracellular target.[2]
Q2: How can I be sure that the observed protein degradation is truly PROTAC-mediated?
A series of control experiments are necessary to validate that the degradation is occurring through the intended mechanism.
Key Control Experiments for PROTAC Validation
| Control Experiment | Purpose | Expected Outcome for Active PROTAC |
| Vehicle Control (e.g., DMSO) | To establish a baseline level of the target protein. | No change in target protein levels. |
| Inactive/Negative Control PROTAC | To demonstrate that degradation requires the formation of a ternary complex.[4] | No degradation of the target protein. |
| Proteasome Inhibitor (e.g., MG132) | To confirm that degradation is dependent on the proteasome.[5][6] | Rescue of target protein degradation. |
| E3 Ligase Ligand Competition | To show that degradation is dependent on E3 ligase binding. | Rescue of target protein degradation. |
| Target Warhead Competition | To confirm that degradation depends on target protein binding. | Rescue of target protein degradation. |
| E3 Ligase Knockout/Knockdown Cells | To verify the specific E3 ligase dependency. | Abolished degradation in knockout/knockdown cells. |
PROTAC Mechanism of Action and Control Points
References
Validation & Comparative
A Comparative Guide to Thalidomide-PEG3-COOH and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The choice of E3 ubiquitin ligase ligand and the linker connecting it to the target protein-binding moiety are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs employing Thalidomide-PEG3-COOH versus those utilizing pomalidomide-based linkers for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Executive Summary
Pomalidomide-based linkers are generally favored over thalidomide-based linkers in PROTAC design due to pomalidomide's higher intrinsic binding affinity to CRBN, which often translates to more potent and efficient degradation of the target protein.[1][2] While both thalidomide (B1683933) and pomalidomide (B1683931) can be functionalized with a variety of linkers, including PEG chains, the choice of the E3 ligase ligand itself is a primary driver of the resulting PROTAC's performance. The strategic functionalization of the pomalidomide core, particularly at the C5 position, has been shown to mitigate off-target degradation of endogenous zinc finger transcription factors, a known liability of some pomalidomide-based PROTACs.[3][4][5]
Performance Comparison: Thalidomide vs. Pomalidomide as CRBN Ligands
The fundamental difference between this compound and pomalidomide-based linkers lies in the core molecule that engages the CRBN E3 ligase. Pomalidomide, a structural analog of thalidomide, exhibits a stronger binding affinity for CRBN.[1][2] This enhanced affinity can lead to more efficient formation of the ternary complex (comprising the target protein, the PROTAC, and CRBN), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][6]
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Dissociation Constant (Kd) | ~157 nM | ~250 nM | [2][7] |
This difference in binding affinity often results in pomalidomide-based PROTACs exhibiting lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax) compared to their thalidomide-based counterparts.[2]
Impact of Linker Composition and Attachment Point
While the E3 ligase ligand is crucial, the linker itself plays a vital role in the PROTAC's overall performance. The linker's length, composition, and attachment point to the E3 ligase ligand significantly influence the stability and geometry of the ternary complex.[6][8]
Polyethylene Glycol (PEG) Linkers: PEG linkers, such as the PEG3 moiety in this compound, are commonly used in PROTAC design to improve solubility and cell permeability.[9] The optimal length of the PEG linker is highly dependent on the specific target protein and the warhead being used.[9][10]
Attachment Point: For pomalidomide-based PROTACs, the point of linker attachment to the pomalidomide core is a critical consideration. Studies have demonstrated that substitution at the C5 position of the phthalimide (B116566) ring can lead to higher degradation activity and can mitigate the off-target degradation of certain zinc finger proteins.[3][5][9]
Comparative Degradation Data
| PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| Representative Thalidomide-based PROTAC | Thalidomide | PEG | Various | Variable | >90% | [10] |
| Representative Pomalidomide-based PROTAC | Pomalidomide | PEG | Various | Often lower than thalidomide-based | >90% | [1] |
Note: The data presented is a synthesis of findings from multiple research articles, and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of CRBN-mediated protein degradation by a PROTAC.
The preclinical evaluation of a novel PROTAC follows a standardized workflow to assess its efficacy and specificity.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the coupling of a functionalized thalidomide derivative with a PEG3-containing linker that has a terminal carboxylic acid group. A common method is the Williamson ether synthesis, where a hydroxylated thalidomide is reacted with a tosylated PEG3-acid derivative.[11]
Materials:
-
4-hydroxythalidomide
-
Triethylene glycol
-
Tosyl chloride
-
Sodium hydride
-
Appropriate solvents (e.g., DMF, DCM)
-
Reagents for protection and deprotection of the carboxylic acid group
General Procedure:
-
Tosylation of Triethylene Glycol: React triethylene glycol with tosyl chloride in the presence of a base to selectively tosylate one of the terminal hydroxyl groups.
-
Protection of the Carboxylic Acid: The other terminal hydroxyl group of the PEG linker is oxidized to a carboxylic acid, which is then protected (e.g., as a tert-butyl ester).
-
Williamson Ether Synthesis: The 4-hydroxythalidomide is deprotonated with a strong base like sodium hydride and then reacted with the tosylated PEG3-acid derivative to form the ether linkage.[11]
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound product.
Synthesis of Pomalidomide-Based Linkers
The synthesis of pomalidomide-based linkers often involves the functionalization of the 4-amino group or the C5 position of the pomalidomide phthalimide ring.[12]
Materials:
-
Pomalidomide
-
Linker with a reactive group (e.g., acyl chloride, alkyl halide)
-
Appropriate solvents and reagents
General Procedure for N-acylation:
-
Pomalidomide is reacted with a linker containing an acyl chloride in a suitable solvent like THF.[12] This forms an amide bond between the 4-amino group of pomalidomide and the linker.
Western Blot for Protein Degradation
This is a key assay to determine the degradation efficiency of a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection between a this compound and a pomalidomide-based linker for PROTAC development should be guided by the specific requirements of the therapeutic target and the desired pharmacological profile. While both can effectively recruit the CRBN E3 ligase, the superior binding affinity of pomalidomide generally translates to more potent on-target degradation.[1][2] Furthermore, the ability to strategically modify the pomalidomide scaffold, particularly at the C5 position, offers an avenue to enhance selectivity and mitigate off-target effects.[3][5] Researchers should carefully consider these factors and conduct thorough experimental validation to identify the optimal E3 ligase ligand and linker combination for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
A Comparative Guide to Thalidomide-PEG3-COOH and VHL-Based PROTACs in Targeted Protein Degradation
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Among the over 600 E3 ligases in the human body, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized for PROTAC development.[1][4] This guide provides a comprehensive comparison of PROTACs that use a thalidomide-based moiety, specifically with a PEG3-COOH linker, to recruit CRBN, against those that employ ligands to recruit VHL. The objective is to evaluate their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their targeted protein degradation projects.
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL-based PROTACs operate on the fundamental principle of inducing proximity to trigger protein degradation. However, the choice of E3 ligase is a critical design decision that profoundly impacts a PROTAC's pharmacological properties, including its efficacy, selectivity, and potential for off-target effects.[]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for CRBN.[4] A PROTAC incorporating a Thalidomide-PEG3-COOH moiety uses the thalidomide part to engage the CRBN E3 ligase complex. In contrast, VHL-based PROTACs typically use ligands derived from the natural VHL substrate, the hypoxia-inducible factor 1α (HIF-1α) peptide.[1]
Comparative Analysis: Key Performance Parameters
The selection between a CRBN-recruiting PROTAC (like one using this compound) and a VHL-based PROTAC involves a trade-off between various factors.
-
Ligand Properties and Pharmacokinetics : CRBN ligands like thalidomide are relatively small, which can contribute to better oral bioavailability and cell permeability.[1][] In contrast, VHL ligands are often larger and more peptide-like, which can pose challenges for developing orally available drugs.[1] However, VHL-based PROTACs can sometimes exhibit better solubility than their CRBN-based counterparts.[6]
-
Selectivity and Off-Target Effects : A significant concern with thalidomide-based PROTACs is the inherent activity of the CRBN ligand itself. Thalidomide and its analogs are known to recruit "neosubstrates," such as the zinc finger transcription factors IKZF1 and IKZF3, for degradation, which can lead to immunomodulatory and other off-target effects.[][7][8] VHL ligands have a more buried binding pocket, which generally leads to higher selectivity and a different off-target profile.[1][]
-
Expression, Localization, and Activity : VHL is predominantly located in the cytoplasm, while CRBN can shuttle between the cytoplasm and the nucleus.[] This can influence the accessibility to targets in different subcellular compartments. VHL-based PROTACs have been shown to be broadly active across a wide range of cell lines, whereas the activity of CRBN-based PROTACs can be more cell-type dependent and may be suppressed in some cancer cell lines.[1][9] However, VHL expression is regulated by oxygen levels and can be low in certain hypoxic tumors, potentially impacting PROTAC potency.[]
-
Kinetics and Complex Stability : CRBN-based complexes are reported to have fast turn-over rates, which may be beneficial for degrading rapidly dividing proteins.[] VHL, on the other hand, tends to form more stable, long-lived ternary complexes, which could be more suitable for degrading stable proteins that require a persistent degradation signal.[]
-
The "Hook Effect" : This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, can be a limiting factor for PROTAC efficacy.[10] It occurs when the formation of binary complexes (PROTAC-target or PROTAC-E3) is favored over the productive ternary complex. This effect has been noted as a potential issue for VHL-based PROTACs.[7][10]
Quantitative Data Comparison
| Parameter | VHL-based PROTAC | CRBN-based PROTAC | Reference |
| Target Protein | BRD4 | BRD4 | [Fell, B. J., et al. (2020). J. Med. Chem.][10] |
| DC₅₀ (nM) | 15 | 5 | [Fell, B. J., et al. (2020). J. Med. Chem.][10] |
| Dₘₐₓ (%) | >95 | >95 | [Fell, B. J., et al. (2020). J. Med. Chem.][10] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.2 | [Fell, B. J., et al. (2020). J. Med. Chem.][10] |
| Note: This table presents data for illustrative purposes based on published comparisons. Actual values will vary depending on the specific PROTACs, linkers, and experimental conditions. |
Experimental Protocols
Accurate evaluation and comparison of PROTACs rely on robust and standardized experimental protocols.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify PROTAC-induced protein degradation and determine key parameters like DC₅₀ and Dₘₐₓ.[2][11]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[2]
-
Protocol 2: In Vitro Ternary Complex Pull-Down Assay
This assay helps confirm that the PROTAC's efficacy is driven by its ability to form a ternary complex between the E3 ligase and the target protein.[12]
Methodology:
-
Reagent Preparation: Purify recombinant proteins: the E3 ligase complex (e.g., VHL-ElonginC-ElonginB) and the target protein (POI). One of the proteins should have an affinity tag (e.g., His-tag, GST-tag).
-
Complex Formation: In microcentrifuge tubes, combine the tagged protein, the untagged protein, and the PROTAC at various concentrations in an appropriate binding buffer. Include controls with no PROTAC and with an inactive epimer of the PROTAC. Incubate for 1-2 hours at 4°C to allow complex formation.
-
Pull-Down: Add affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein) to each tube and incubate for another 1-2 hours at 4°C with gentle rotation to capture the tagged protein and any interacting partners.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting, probing for both the tagged and untagged proteins. An increase in the amount of the untagged protein pulled down in the presence of the PROTAC indicates ternary complex formation.[12]
Protocol 3: Global Proteomics for Specificity Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, which is the gold standard for identifying off-target degradation.[11][13]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce robust on-target degradation (e.g., 5-10x DC₅₀) and a vehicle control. Lyse the cells and quantify protein concentration.
-
Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins from the MS/MS data. Determine the relative abundance of each identified protein in the PROTAC-treated sample compared to the control. Proteins that are significantly downregulated are potential off-targets.
-
Validation: Validate key off-target hits using an orthogonal method, such as Western blotting.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are powerful tools for inducing targeted protein degradation. The choice between them is not straightforward and is highly dependent on the specific target protein, the desired selectivity profile, and the intended therapeutic application.[1]
-
This compound represents a strategy to recruit CRBN, leveraging the favorable physicochemical properties of thalidomide-like ligands, which may lead to better cell permeability. However, researchers must remain vigilant about the potential for off-target degradation of neosubstrates.[][7]
-
VHL-based PROTACs often provide higher selectivity and broad activity across cell lines but may present challenges related to molecular size and the hook effect.[1][][10]
Ultimately, the optimal PROTAC design for a given target requires empirical testing of both CRBN and VHL-recruiting molecules, alongside careful optimization of the linker and warhead components to achieve the desired balance of potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Assessing PROTAC Selectivity: A Comparative Guide Using Mass Spectrometry
The targeted protein degradation field, led by the development of Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality with the potential to address previously "undruggable" targets.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in PROTAC development.[3][4] This guide provides a comparative overview of methods for assessing PROTAC selectivity, with a focus on the powerful applications of mass spectrometry.
The Central Role of Mass Spectrometry in Selectivity Profiling
Mass spectrometry (MS)-based proteomics has emerged as a cornerstone for evaluating PROTAC selectivity due to its unbiased and global nature.[5][6] Unlike traditional methods that focus on a single protein, MS-based approaches can simultaneously identify and quantify thousands of proteins in a cell or tissue, providing a comprehensive view of a PROTAC's impact on the entire proteome.[4][6] This allows for the confident identification of both on-target and unanticipated off-target protein degradation.[3][7]
Key mass spectrometry techniques for assessing PROTAC selectivity include:
-
Global Proteomics: This approach provides a broad, unbiased screen of the proteome to identify all proteins that change in abundance upon PROTAC treatment.[8] This is crucial for discovering unknown off-targets.[4]
-
Native Mass Spectrometry (nMS): This technique analyzes intact protein complexes, providing valuable insights into the formation of the critical ternary complex (E3 ligase-PROTAC-POI).[2][9][10] The ability to directly observe this complex can help predict PROTAC efficacy and selectivity.[2][10]
-
Targeted Proteomics: This method offers highly sensitive and specific quantification of a predefined list of proteins, including the target protein and known or suspected off-targets.[3]
This guide will compare these MS-based methods and provide detailed experimental protocols. We will also discuss how they compare to other common techniques used in the field.
Comparative Analysis of PROTAC Performance
The selectivity of a PROTAC is not solely determined by the binding affinity of its "warhead" to the target protein.[6] The formation of a stable and productive ternary complex is a key determinant of degradation efficiency and specificity.[6] Mass spectrometry can provide quantitative data to compare the performance of different PROTACs.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Mass Spectrometry Method for Confirmation |
| ARV-825 | CRBN | BRD4 | ~1 | >90 | Global Proteomics |
| VHL-based PROTAC | VHL | BRD4 | ~5 | >90 | Global Proteomics |
Data summarized from literature to illustrate comparative analysis.[6] DC50 represents the concentration required for 50% degradation, and Dmax is the maximal degradation observed.
Table 2: Hypothetical Off-Target Profile of a PROTAC from Global Proteomics
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | <0.001 | No (On-Target) |
| Protein A | GENEA | -2.8 | <0.005 | Yes |
| Protein B | GENEB | -0.5 | >0.05 | No |
| Protein C | GENEC | 1.8 | <0.01 | No (Upregulated) |
This table illustrates how data from a global proteomics experiment can be presented to identify potential off-target degradation events.[8] A significant negative Log2 fold change with a low p-value suggests protein degradation that warrants further validation.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable assessment of PROTAC selectivity.
Protocol 1: Global Proteomics for Unbiased Off-Target Profiling
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry with isobaric labeling (e.g., TMT).[4]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.[8]
-
Treat cells with the PROTAC at its optimal concentration (e.g., DC50 value).[6]
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).[8]
-
Harvest cells after a predetermined incubation time.
-
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (e.g., TMT):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Use specialized software to identify and quantify proteins across all samples.[6]
-
Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to controls.[6]
-
Visualize the data using volcano plots to highlight proteins with statistically significant abundance changes.[6]
-
Protocol 2: Native Mass Spectrometry for Ternary Complex Analysis
This protocol describes the analysis of PROTAC-mediated ternary complex formation using native MS.[2]
-
Sample Preparation:
-
Prepare purified recombinant target protein and E3 ligase complex.[11]
-
Mix the target protein and E3 ligase in a volatile buffer (e.g., ammonium (B1175870) acetate).[11]
-
Add the PROTAC at varying concentrations.
-
-
Native Mass Spectrometry Analysis:
-
Data Analysis:
-
Deconvolute the raw data to determine the masses of the species in solution.[11]
-
Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-target, PROTAC-E3), and the ternary complex.[11]
-
The relative signal intensity of the different species can provide a semi-quantitative measure of complex formation.[11]
-
Protocol 3: Western Blotting for Target Validation
Western blotting is a common orthogonal method to validate findings from mass spectrometry.[4][8]
-
Sample Preparation:
-
Treat cells and prepare lysates as described in the global proteomics protocol.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imager.
-
Use a loading control (e.g., GAPDH or beta-actin) to normalize for protein loading.[8]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in PROTAC action and analysis.
References
- 1. d4-pharma.com [d4-pharma.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validating Ternary Complex Formation: A Comparative Guide to Co-Immunoprecipitation and its Alternatives
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial interaction between three distinct molecules—is paramount for understanding cellular signaling, enzyme function, and the mechanism of action for novel therapeutics like PROTACs. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of Co-IP with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Co-Immunoprecipitation: The Gold Standard for Intracellular Interactions
Co-immunoprecipitation is a powerful and widely used antibody-based technique to isolate and identify interacting proteins from cell lysates.[1][2] For validating ternary complexes, a sequential or two-step Co-IP is often employed to demonstrate that all three components are part of the same complex.[3][4][5] This method provides evidence of protein-protein interactions within a near-native cellular environment.[6]
Two-Step Co-Immunoprecipitation Workflow
A typical two-step Co-IP experiment to validate a ternary complex (Protein A, Protein B, and Protein C) involves the sequential immunoprecipitation of two of the components. For instance, an antibody against Protein A is first used to pull down Protein A and its binding partners. The entire complex is then eluted and subjected to a second immunoprecipitation using an antibody against Protein B. The final precipitate is analyzed by western blotting for the presence of Protein C. The detection of all three proteins provides strong evidence for the formation of a ternary complex.[3][7]
Comparison of Techniques for Ternary Complex Validation
While Co-IP is a robust method, other techniques offer complementary information, particularly regarding interaction kinetics, affinities, and in vitro validation. The choice of method depends on the specific research question, the nature of the interacting molecules, and the available resources.
| Technique | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of protein complexes from cell lysates.[1] | - In vivo/in situ interaction detection.[6]- Identifies physiologically relevant interactions.[2]- Can be used for discovery of new binding partners.[8] | - Indirect detection of interaction.[2]- Prone to false positives/negatives.[6]- Generally provides qualitative or semi-quantitative data.[9] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10][11] | - Real-time, label-free detection.[11]- Provides quantitative data on binding affinity (KD) and kinetics (kon, koff).[12][13]- Can detect weak and transient interactions.[12] | - In vitro technique, may not reflect cellular context.- Requires purified proteins.[13]- Immobilization of one partner may affect its conformation.[11] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity.[6] | - Can be used in living cells to study dynamic interactions.[6]- Provides information on the proximity of interacting molecules (1-10 nm).[6]- Can be quantitative.[14] | - Requires fluorescently labeled proteins (e.g., fusion proteins or chemical dyes).[14]- Distance and orientation dependent.- Can have low signal-to-noise ratio. |
| Pull-down Assay | Uses a tagged "bait" protein to capture interacting "prey" proteins from a lysate.[11] | - Good for confirming binary interactions.- Milder elution conditions compared to Co-IP.[11]- Can be used to identify unknown interactors.[2] | - In vitro technique.- Tag may interfere with protein function or interaction.- Does not definitively prove a direct interaction.[15] |
Experimental Protocols
Two-Step Co-Immunoprecipitation Protocol
This protocol is adapted from a method to test for the formation of ternary protein complexes.[3][4][5]
Materials:
-
HEK293T cells
-
Plasmids for expressing tagged proteins (e.g., Flag-Protein A, HA-Protein B)
-
Transfection reagent (e.g., PEI)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Flag antibody and anti-HA antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Elution buffer (containing Flag peptide)
-
Wash buffer (e.g., TBST)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-Protein A and HA-Protein B. Use an empty vector as a negative control.[3]
-
Cell Lysis: After 24-48 hours, harvest and lyse the cells in ice-cold lysis buffer.[5]
-
First Immunoprecipitation (Anti-Flag):
-
Elution: Elute the bound proteins from the beads by incubating with elution buffer containing Flag peptide for 2-3 hours at 4°C.[3]
-
Second Immunoprecipitation (Anti-HA):
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Flag, HA, and the endogenous third protein of interest.
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This generalized protocol outlines the steps for analyzing a ternary complex (Ligand, Analyte 1, Analyte 2) using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified ligand, analyte 1, and analyte 2
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface using amine coupling or another suitable method.[12]
-
Analyte 1 Injection: Inject a series of concentrations of Analyte 1 over the ligand-immobilized surface and a reference surface to obtain binding kinetics and affinity for the binary interaction.
-
Ternary Complex Formation (Co-injection):
-
Inject a saturating concentration of Analyte 1 to form the binary complex on the chip surface.
-
While Analyte 1 is still associated, inject a series of concentrations of Analyte 2 to measure the binding to the pre-formed binary complex.
-
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound analytes.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for each binding event.
Case Study: PROTAC-Mediated Ternary Complex
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[16] Co-IP is a critical tool to validate the formation of this "target-PROTAC-E3 ligase" complex.[16] In a study on a PI3K/mTOR dual-targeting PROTAC, Co-IP assays demonstrated enhanced ubiquitination of PI3Kα and mTOR upon treatment with the PROTAC, providing direct evidence of the ternary complex formation and subsequent proteasomal degradation.[16] Additionally, biophysical methods like SPR are used to quantify the binding affinities within the ternary complex.[16]
Conclusion
Validating ternary complex formation is a multifaceted process that often requires the use of orthogonal techniques. Co-immunoprecipitation, particularly the two-step method, is invaluable for demonstrating the existence of such complexes within a cellular context. However, for a comprehensive understanding of the interaction, including its kinetics and affinity, complementary in vitro techniques like SPR and FRET are highly recommended. The choice of methodology should be guided by the specific biological question and the strengths and limitations of each approach.
References
- 1. assaygenie.com [assaygenie.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of methods used in the study of protein protein interactions [mabnus.com]
- 11. Protein-Protein Interaction [neuromics.com]
- 12. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Critical Role of Inactive Control PROTACs in Specificity Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular landscape, providing a distinct advantage over traditional inhibitors. However, the complex mechanism of action of PROTACs necessitates rigorous validation to ensure that the observed biological effects are a direct consequence of the degradation of the intended target protein and not due to off-target activities. The use of a well-characterized inactive control PROTAC is therefore indispensable for robust specificity testing.
This guide provides a comprehensive comparison of an active PROTAC, MZ1, and its inactive diastereomer, cis-MZ1, to highlight the importance of using appropriate negative controls in targeted protein degradation studies. MZ1 is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In contrast, cis-MZ1, while capable of binding to BET bromodomains, is unable to engage the VHL E3 ligase due to a critical change in its stereochemistry, rendering it incapable of inducing protein degradation.[1][2] By comparing the cellular effects of these two molecules, researchers can confidently attribute the observed biological outcomes to the specific degradation of the target protein.
Quantitative Comparison of Active (MZ1) vs. Inactive (cis-MZ1) PROTACs
The following table summarizes the key quantitative data comparing the biochemical and cellular activities of MZ1 and its inactive control, cis-MZ1. This data clearly demonstrates the differential ability of these molecules to induce the degradation of the target protein BRD4 and impact cell viability.
| Parameter | MZ1 (Active PROTAC) | cis-MZ1 (Inactive Control) | Significance |
| Binding Affinity to BRD4 (BD2) | Kd = 15 nM | Comparable to MZ1 | Both molecules effectively bind the target protein. |
| Binding Affinity to VHL E3 Ligase | Kd = 66 nM | >15 µM | MZ1 effectively recruits the E3 ligase, while cis-MZ1 does not.[3][4] |
| BRD4 Degradation (DC50) | 2-20 nM (cell line dependent) | No degradation observed | Demonstrates the degradation capacity of MZ1 is dependent on E3 ligase recruitment.[3][4] |
| Maximum BRD4 Degradation (Dmax) | >90% | Not applicable | MZ1 leads to near-complete removal of the target protein.[5] |
| Cell Viability (IC50 in ABC DLBCL cells) | 49 nM | No significant effect | The cytotoxic effect of MZ1 correlates with its ability to degrade BRD4.[1][6] |
Experimental Protocols
To ensure the accurate assessment of PROTAC activity and specificity, it is crucial to employ well-defined experimental protocols. Below are detailed methodologies for key experiments used to compare active and inactive control PROTACs.
Western Blotting for Target Protein Degradation
Objective: To visualize and quantify the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate the cells of interest (e.g., HeLa, MV4;11) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the active PROTAC (e.g., MZ1) and the inactive control (e.g., cis-MZ1). Include a vehicle control (e.g., DMSO). A typical concentration range is from 1 nM to 10 µM. The treatment duration can vary, with common time points being 4, 8, and 24 hours.[7][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel.[7][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7][9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7][9]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[7][9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7][9]
-
Wash the membrane again three times with TBST for 10 minutes each.[9]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.[7]
In Vivo Ubiquitination Assay by Immunoprecipitation and Western Blotting
Objective: To detect the ubiquitination of the target protein induced by the active PROTAC.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the active PROTAC (e.g., MZ1), inactive control (e.g., cis-MZ1), and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[10]
-
Harvest and wash the cells with PBS.[10]
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysate for 10 minutes.[8][10]
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to 0.1% to allow for antibody binding.[8][10]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1-2 hours at 4°C.[10]
-
Incubate the pre-cleared lysate with an antibody that specifically recognizes the target protein overnight at 4°C with gentle rotation.[11]
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[10]
-
-
Washing and Elution:
-
Western Blotting:
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PROTAC-induced target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC (e.g., MZ1) and the inactive control (e.g., cis-MZ1) for a prolonged period, typically 72 hours.[1][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of action of an active PROTAC versus an inactive control.
References
- 1. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 10. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Neosubstrate Degradation: A Focus on IKZF1 and IKZF3
For researchers, scientists, and drug development professionals, the targeted degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) has emerged as a pivotal mechanism in the treatment of hematological malignancies. This guide provides a comparative overview of key experimental methods to evaluate the degradation of these lymphoid transcription factors, offering insights into their respective strengths and applications.
The degradation of IKZF1 and IKZF3 is primarily mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, which is modulated by immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide, as well as newer CRBN E3 ligase modulators (CELMoDs) like iberdomide (B608038) and mezigdomide.[1][2] These molecules act as a "molecular glue," enhancing the interaction between CRBN and the neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation.[3][4] Evaluating the efficiency and kinetics of this degradation is crucial for the development of novel therapeutics.
Comparative Analysis of Degradation Evaluation Methods
Several robust methodologies are employed to quantify the degradation of IKZF1 and IKZF3. The choice of method often depends on the specific research question, desired throughput, and the level of quantitative detail required.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Western Blotting | Immunoassay to detect and quantify specific proteins in a sample separated by size. | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, lower throughput, requires specific antibodies. | Confirmation of degradation, dose-response and time-course studies. |
| Co-Immunoprecipitation (Co-IP) | Technique to isolate a protein and its binding partners from a cell lysate using a specific antibody. | Demonstrates in-cell protein-protein interactions (e.g., CRBN-IKZF1). | Can have non-specific binding, requires careful optimization. | Validating the "molecular glue" mechanism. |
| Quantitative Mass Spectrometry (SILAC) | Metabolic labeling of proteins with stable isotopes to enable relative quantification of protein abundance between different cell populations. | Highly quantitative, unbiased global proteome analysis, can identify ubiquitination sites.[5][6] | Technically demanding, expensive, requires specialized equipment and expertise. | Discovery of novel neosubstrates, detailed mechanistic studies. |
| HiBiT Bioluminescent Assay | A small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. In the presence of a larger subunit (LgBiT), a bright luminescent signal is produced, which decreases upon protein degradation.[7][8][9] | Highly sensitive, quantitative, real-time kinetic measurements in live cells, high-throughput compatible.[7][10] | Requires CRISPR/Cas9 engineering of cell lines. | High-throughput screening of degrader compounds, detailed kinetic analysis. |
| Luciferase Reporter Assay | The target protein is fused to a luciferase reporter. Degradation of the fusion protein leads to a decrease in luciferase activity. | High-throughput, relatively simple to set up. | Overexpression of a fusion protein may not reflect endogenous protein behavior. | Initial screening of compound libraries for degradation activity. |
Quantitative Comparison of Degrader Potency
The potency of different degrader molecules can be compared using metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative data for the degradation of IKZF1 and IKZF3 by various compounds.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| Lenalidomide | IKZF1 | MM.1S | ~100-1000 | >80 | Western Blot[3] |
| Lenalidomide | IKZF3 | MM.1S | ~100-1000 | >80 | Western Blot[3] |
| Pomalidomide | IKZF1 | MM.1S | ~10-100 | >90 | Western Blot[1] |
| Pomalidomide | IKZF3 | MM.1S | ~10-100 | >90 | Western Blot[1] |
| Iberdomide | IKZF1 | T cells | Not specified | >90 (at 1µM) | Western Blot[11] |
| Mezigdomide | IKZF1 | MM.1S | <10 | >95 | Not specified[2] |
| Mezigdomide | IKZF3 | MM.1S | <10 | >95 | Not specified[2] |
Signaling Pathway and Experimental Workflows
To visualize the molecular mechanisms and experimental processes involved in evaluating IKZF1/IKZF3 degradation, the following diagrams are provided.
Experimental Protocols
Western Blotting for IKZF1/IKZF3 Degradation
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of the degrader compound or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1 (e.g., 1:1000 dilution), IKZF3 (e.g., 1:1000 dilution), and a loading control like β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the IKZF1/IKZF3 signal to the loading control.
Co-Immunoprecipitation of CRBN and IKZF1
-
Cell Treatment and Lysis: Treat cells with the degrader compound or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze the eluates by western blotting using an anti-IKZF1 antibody.
HiBiT Assay for IKZF1/IKZF3 Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the C-terminus of the endogenous IKZF1 or IKZF3 gene in the desired cell line.[7]
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well white plate.
-
Compound Addition: Add serial dilutions of the degrader compounds to the wells.
-
LgBiT and Substrate Addition: For endpoint assays, after the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection System reagent which contains LgBiT protein and substrate.[7] For kinetic assays in live cells, LgBiT is co-expressed in the cells, and a live-cell substrate is added.[10]
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit the dose-response curves to calculate DC50 and Dmax values.[8]
SILAC-based Quantitative Proteomics
-
Metabolic Labeling: Culture one population of cells in "light" medium containing normal arginine and lysine (B10760008), and another population in "heavy" medium containing stable isotope-labeled arginine and lysine for at least five cell divisions to ensure complete incorporation.[6][12][13]
-
Cell Treatment and Lysis: Treat the "heavy" labeled cells with the degrader compound and the "light" labeled cells with vehicle control. Combine the two cell populations and lyse.
-
Protein Digestion: Digest the combined protein lysate into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "heavy" to "light" ratios for each peptide, which reflects the change in protein abundance upon treatment.[6] This can also be adapted to identify di-glycine remnants on lysine residues, indicating ubiquitination sites.
Luciferase Reporter Assay
-
Construct Generation: Create a fusion construct of IKZF1 or IKZF3 with a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
-
Transfection: Transfect the reporter construct into a suitable cell line (e.g., HEK293T). A co-transfected Renilla luciferase vector can be used for normalization.
-
Cell Treatment: Treat the transfected cells with degrader compounds.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and then to the vehicle control to determine the extent of degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Degradation [promega.com]
- 10. promega.com [promega.com]
- 11. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Assay System Protocol [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thalidomide-PEG3-COOH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-PEG3-COOH are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound. Given the absence of a specific disposal protocol for this compound, a cautious approach based on the known hazards of its parent compound, thalidomide, and general best practices for the management of hazardous chemical waste is necessary. Researchers and laboratory personnel must handle this compound with the utmost care, assuming it carries similar risks to thalidomide, including reproductive toxicity.[1][2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1][4]
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds, with the primary health concern being their teratogenic potential, meaning they can cause severe birth defects.[5] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.[5] Waste containing this compound should be considered hazardous.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, thalidomide, which should be considered as a baseline for handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula (Thalidomide) | C13H10N2O4 | [3] |
| Molecular Weight (Thalidomide) | 258.23 g/mol | [3] |
| Physical State | Solid | [2] |
| Melting Point | 269-271 °C | [2][3] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[2][4][5] Toxic if swallowed.[3] | [2][3][4][5] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against accidental exposure.[1] A multi-layered approach to PPE is mandatory when handling this compound in any form.[5]
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves.[5] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs.[5] |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects eyes from splashes or airborne particles.[5] |
| Lab Coat | A lab coat is mandatory to protect from spills.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating dusts or aerosols.[1][4][6] | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container : Use a dedicated, sealable, and clearly labeled hazardous waste container.[4][5] The container must be compatible with the waste and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[1][6] Do not use chemical formulas or abbreviations on the primary label.[6]
-
Segregation of Waste Streams :
-
Solid Waste : Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[5]
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[2][5] Do not mix with other chemical waste streams unless approved by your Environmental Health and Safety (EHS) department.[2][5]
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[5]
-
-
Decontamination of Work Surfaces : After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[5] All cleaning materials must be disposed of as hazardous waste.[4]
-
Container Management : Keep the hazardous waste container securely sealed when not in use.[2][6] Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1][2][6]
-
Documentation : Maintain accurate records of the amount of this compound waste generated and the date of disposal.[2] This documentation is crucial for regulatory compliance.[2][4]
-
Final Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste management company.[1][4] The waste should be disposed of by an appropriately permitted chemical waste incinerator in accordance with federal, state, and local guidelines.[7] Do not discard down the drain or in general trash.[5][7]
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.[4]
-
Evacuate : Non-essential personnel should leave the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Contain : Wearing appropriate PPE, cover the spill with an absorbent material.[1][6]
-
Clean : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent.[1] It is recommended to decontaminate the area twice to ensure all residues are removed.[4][7]
-
Dispose : Dispose of all contaminated materials as hazardous waste.[6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Thalidomide-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Thalidomide-PEG3-COOH. Given the teratogenic nature of thalidomide (B1683933) and its derivatives, stringent adherence to these protocols is critical to mitigate health risks in the laboratory environment.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure through skin contact, inhalation, or ingestion.[2][3] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free, chemical-resistant nitrile gloves at all times.[4] Gloves should be of suitable thickness (>0.45mm for large spills) and integrity to maximize protection.[1] |
| Body Protection | Disposable Gown/Coveralls | A disposable, low-linting gown or coverall is required to provide head-to-toe protection.[4] An impervious lab coat or gown is mandatory.[5] |
| Eye Protection | Chemical Safety Goggles | Safety goggles with side shields are required to protect against splashes or dust.[2][4] Standard eyeglasses are not sufficient.[4] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[4] |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator or higher is necessary, especially when handling the compound in its powdered form to avoid dust and aerosol formation.[2][4][5] For potent compounds or large spills, a Powered Air-Purifying Respirator (PAPR) may be required.[4] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][6]
-
Preparation : Before handling, don all required PPE correctly.[4] Line the designated work area within the containment unit with absorbent, disposable bench paper.[4]
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of the powdered compound within the containment unit.[4] Use dedicated, labeled equipment.
-
Solution Preparation : When preparing solutions, slowly add the solvent to the powdered compound to prevent aerosolization.[4]
-
Post-Handling : After handling, decontaminate all surfaces within the containment unit.[4] Remove PPE in the designated area, starting with the outer gloves and moving to the inner gloves last.[4] Wash hands thoroughly after handling.[7]
Disposal Plan: Waste Management and Decontamination
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[4]
| Waste Type | Disposal Protocol |
| Solid Waste | Includes contaminated gloves, gowns, shoe covers, bench paper, and any disposable equipment.[4] Collect all solid waste in a dedicated, clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container.[4][5] |
| Liquid Waste | Collect all liquid waste containing the compound in a compatible, sealed, and labeled "Hazardous Waste" container.[2][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][5] |
| Sharps | Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container for hazardous or cytotoxic chemical waste.[4][5] |
Decontamination Procedure:
-
Initial Cleaning : Clean the spill area or contaminated equipment with a suitable cleaning agent.[5] For spills, use an absorbent material to contain the spill before cleaning.[2]
-
Alcohol Scrub : Decontaminate surfaces and equipment by scrubbing with alcohol.[5][8]
-
Detergent Wash : Wash the equipment with a laboratory-grade detergent and warm water.[5]
-
Final Rinse : Rinse thoroughly with purified water.[5]
-
Drying : Allow the equipment to air dry completely or dry in an oven.[5]
Spill Response Protocol
In the event of a spill, prompt and appropriate action is crucial to prevent exposure.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Don PPE : Ensure you are wearing the appropriate PPE as described above before addressing the spill.[5]
-
Contain : Use an absorbent material to contain the spill.[2] For powdered spills, carefully cover with a dampened sterile wipe to avoid raising dust.[5]
-
Clean : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2]
-
Decontaminate : Clean the spill area with an appropriate solvent and follow the full decontamination procedure.[2]
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. benchchem.com [benchchem.com]
- 3. ipservices.care [ipservices.care]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
